Technical Whitepaper: Thermodynamic Stability Profile of 4-Amino-3,3-dimethylbutanoic Acid
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of 4-Amino-3,3-dimethylbutanoic acid (3,3-dimethyl-GABA). It is structured to support drug substance characterization,...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the thermodynamic and kinetic stability profile of 4-Amino-3,3-dimethylbutanoic acid (3,3-dimethyl-GABA). It is structured to support drug substance characterization, process control, and formulation development.
-Amino Acids / GABA Analogs
Executive Summary
4-Amino-3,3-dimethylbutanoic acid (CAS: 89584-22-5) presents a unique stability challenge compared to its parent compound,
-aminobutyric acid (GABA). While chemically robust against oxidation, the molecule exhibits inherent thermodynamic instability regarding intramolecular cyclization.
Driven by the Thorpe-Ingold effect (Gem-Dimethyl Effect) , the presence of the geminal dimethyl group at the
-position compresses the internal bond angle, dramatically accelerating the dehydration reaction to form 4,4-dimethylpyrrolidin-2-one . This guide delineates the mechanistic drivers of this instability and provides validated protocols for monitoring and controlling the equilibrium.
Molecular Architecture & Theoretical Framework
The Gem-Dimethyl (Thorpe-Ingold) Effect
The critical determinant of stability for this molecule is the substitution at the C3 position. In unsubstituted GABA, the aliphatic chain possesses high rotational freedom, entropically disfavoring the formation of the ordered transition state required for ring closure.
In 4-Amino-3,3-dimethylbutanoic acid, the bulky methyl groups at C3 restrict bond rotation. This steric bulk forces the molecule into a "reactive rotamer" conformation where the terminal amine (N) and the carbonyl carbon (C1) are in close proximity.
Angle Compression: The internal
bond angle is compressed (<109.5°), pushing the terminal groups closer together.
Entropic Advantage: The ground state of the open-chain form is destabilized (higher energy) compared to the unsubstituted analog, lowering the activation energy (
) for cyclization.
Zwitterionic Character
In the solid state and neutral aqueous solution, the molecule exists primarily as a zwitterion (
).
pKa values (Predicted):
(Carboxyl), (Amine).
Implication: Stability is pH-dependent. The zwitterionic form is generally more resistant to thermal degradation than the uncharged species, but the cyclization is acid/base catalyzed.
Pathway Visualization
The following diagram illustrates the thermodynamic equilibrium and the kinetic trap of lactamization.
Figure 1: The dominant degradation pathway is intramolecular lactamization, accelerated by steric compression at the C3 position.
Thermodynamic Stability Profile
Solid-State Stability
Hygroscopicity: The zwitterionic salt structure creates a high affinity for water. The molecule is hygroscopic . Moisture uptake is a critical failure mode as it provides the plasticization and solvent medium necessary for the cyclization reaction to occur in the solid state.
Melting Point: Typically observed between 185°C – 195°C (decomposition).[1] Note that "melting" is often concurrent with rapid dehydration/cyclization.
Polymorphism: Similar to Gabapentin, this molecule may exhibit polymorphism.[2] Solvates (hydrates) are thermodynamically favored over anhydrous forms in high humidity environments (>60% RH).
Solution-State Kinetics
The equilibrium constant (
) strongly favors the lactam.
Neutral pH (6.0 - 7.5): Slow cyclization. The zwitterionic charge separation creates an electrostatic barrier to the nucleophilic attack of the amine on the carboxylate.
Acidic pH (< 4.0): Rapid cyclization. Protonation of the carboxyl group (
) makes it a better electrophile.
Basic pH (> 10.0): The open-chain form is most stable kinetically (amine is unprotonated, but carboxylate is highly unreactive to nucleophilic attack). However, this is often impractical for physiological formulations.
Experimental Protocols (Self-Validating Systems)
To accurately assess the stability of 4-Amino-3,3-dimethylbutanoic acid, you must distinguish between the open-chain acid and the lactam impurity. Standard reverse-phase HPLC often fails to retain the zwitterion.
Protocol A: HPLC-UV Stability Indicating Method
Rationale: This method uses ion-pairing or pH control to retain the polar zwitterion while separating the neutral lactam.
Reagents:
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 2.5 (Suppresses carboxyl ionization).
Mobile Phase B: Acetonitrile (HPLC Grade).
Column: C18 Polar-Embedded (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP), 4.6 x 150mm, 3.5µm.
Workflow:
Preparation: Dissolve sample at 1.0 mg/mL in Mobile Phase A.
Gradient: Isocratic hold 100% A for 5 mins (elute Acid), then gradient to 50% B over 10 mins (elute Lactam).
Detection: UV at 210 nm (Note: The molecule lacks a strong chromophore; low UV is required. Derivatization with OPA/FMOC is an alternative for higher sensitivity).
Condition C: 0.1 N HCl solution at 25°C (Acid Catalysis).
Sampling: Pull samples at T=0, 24h, 72h, 1 week.
Analysis: Dilute in buffer and analyze via Protocol A.
Calculation: Plot
vs. Time. First-order kinetics are expected for the cyclization.
Experimental Workflow Diagram
Figure 2: Standardized workflow for assessing thermodynamic stability and cyclization kinetics.
Implications for Drug Development
Synthesis & Purification
Risk: During acid workup steps (e.g., removing protecting groups like Boc), the low pH will drive the material almost exclusively to the lactam form.
Mitigation: Avoid prolonged exposure to acidic aqueous environments. If acidification is necessary, keep temperature < 5°C and neutralize immediately. Purification via ion-exchange chromatography is preferred over acid crystallization.
Formulation Strategy
Excipients: Avoid acidic excipients (e.g., citric acid) in solid dosage forms. Use moisture scavengers (e.g., colloidal silica) to prevent solid-state cyclization mediated by surface water.
Storage: The material must be stored in tightly sealed containers with desiccants. Refrigeration (2-8°C) significantly retards the cyclization rate.
Comparison Table: GABA vs. 3,3-Dimethyl Analog
Feature
GABA (Unsubstituted)
4-Amino-3,3-dimethylbutanoic acid
Dominant Instability
Hygroscopicity
Rapid Cyclization (Lactamization)
Driver
Surface energy
Thorpe-Ingold (Steric) Effect
Cyclization Rate
Slow ()
Very Fast ()
Preferred pH
Neutral (6-7)
Basic (>8) to prevent cyclization
Solid State
Stable Zwitterion
Metastable; prone to conversion
References
Thorpe, J. F., & Ingold, C. K. (1915).[3] "The formation and stability of cyclic compounds." Journal of the Chemical Society, Transactions. Validates the foundational gem-dimethyl effect.[4]
Bruice, T. C., & Pandit, U. K. (1960). "The Effect of Geminal Substitution Ring Size and Rotamer Distribution on the Intramolecular Nucleophilic Catalysis of the Hydrolysis of Monophenyl Esters." Journal of the American Chemical Society.[3] Establishes the kinetic magnitude of the effect.
PubChem. (2024).[5] "4-Amino-3,3-dimethylbutanoic acid (Compound Summary)." National Library of Medicine.
Cai, T., et al. (2022).[6] "Modulation of Solid-State Chemical Stability of Gabapentin by Pyridinecarboxylic Acid." Pharmaceutical Research. Provides analogous mechanisms for GABA-derivative cyclization and stabilization strategies.
Perlovich, G. L., et al. (2023). "Thermodynamic Assessment of Dissolution Process in N-Methyl-2-pyrrolidone." MDPI Molecules. Discusses the thermodynamics of the corresponding lactam ring systems.
Application Note: Scalable Synthesis Protocols for 4-Amino-3,3-dimethylbutanoic Acid
Executive Summary 4-Amino-3,3-dimethylbutanoic acid (commonly referred to as 3,3-Dimethyl-GABA) is a critical achiral -amino acid intermediate. Structurally homologous to Gabapentin, it serves as a robust linker in pepti...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Amino-3,3-dimethylbutanoic acid (commonly referred to as 3,3-Dimethyl-GABA) is a critical achiral
-amino acid intermediate. Structurally homologous to Gabapentin, it serves as a robust linker in peptide mimetics and a precursor for neuroactive pharmacophores. Its gem-dimethyl substitution at the -position introduces the Thorpe-Ingold effect, restricting conformational flexibility and enhancing metabolic stability in downstream peptide applications.
This guide details a scalable, industrial-grade synthesis protocol. Unlike laboratory-scale routes that rely on hazardous nitro-aldol condensations or expensive desymmetrization, this protocol utilizes the Hofmann Rearrangement of 3,3-dimethylglutaric acid monoamide . This route is selected for its atom economy, use of aqueous reagents, and avoidance of chromatographic purification, making it suitable for multi-kilogram campaigns.
Strategic Route Analysis
The Challenge of Scalability
Laboratory synthesis of
-amino acids often employs the Michael addition of nitromethane to -unsaturated esters, followed by hydrogenation. While effective on a gram scale, this route presents significant process hazards (explosive nitro-intermediates) and high costs (Pd/C catalysts) at scale.
The Solution: Modified Hofmann Rearrangement
The selected route mirrors the industrial synthesis of Gabapentin. It proceeds through the desymmetrization of 3,3-dimethylglutaric anhydride using ammonia, followed by a hypochlorite-mediated Hofmann rearrangement.
Advantages:
Safety: Eliminates high-pressure hydrogenation and nitro-compounds.
Ensure the thermal step reaches >50°C for at least 1 hour.
Yellow Coloration
Oxidation of impurities or excess chlorine.
Quench excess hypochlorite with Sodium Thiosulfate before acidification.
Lactam Formation
Cyclization to 4,4-dimethyl-2-pyrrolidone.
Avoid excessive heating during the acidic evaporation step. Keep pH < 1 to stabilize the ammonium salt.
High Ash Content
Inefficient NaCl removal.
Ensure the IPA extraction is performed hot and filtered immediately.
Safety & Compliance
Sodium Hypochlorite: Contact with acid releases toxic Chlorine gas (
). Always quench oxidative capacity (check with starch-iodide paper) before adding HCl.
Exotherms: The Hofmann rearrangement is exothermic. On a large scale, control the heating ramp carefully.
Gem-Dimethyl Effect: Be aware that the 3,3-dimethyl substitution increases the rate of cyclization. While the target is the linear amino acid, thermal stress under neutral/basic conditions can favor the lactam.
References
Hofmann, A. W. (1881).[5] Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Berichte der deutschen chemischen Gesellschaft, 14(2), 2725-2736.[5]
Pfizer Inc. (1998). Process for the synthesis of gabapentin. US Patent 5,068,413. (Describes the industrial Hofmann route for the homologous 1,1-cyclohexyl system).
Gopi, H. N., et al. (2023). Ambidexterity and Left-Handedness Induced by Geminally Disubstituted
Amino Acid Residues. ResearchGate. (Discusses the structural properties of 4-amino-3,3-dimethylbutanoic acid).
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. (Mechanistic grounding for the rearrangement step).
Sigma-Aldrich. (2025). 3,3-Dimethylglutarimide Safety Data Sheet. (Safety data for related intermediates).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Incorporation of 4-Amino-3,3-dimethylbutanoic Acid (ADBA) into Synthetic Peptides
Executive Summary & Mechanistic Rationale
The incorporation of 4-Amino-3,3-dimethylbutanoic acid (ADBA) —a
-amino acid analog of Pregabalin—into peptide backbones is a potent strategy for inducing specific secondary structures (helices and turns) and enhancing proteolytic stability. However, the structural feature that confers these benefits—the gem-dimethyl group at the -position (relative to the carboxyl)—presents a formidable synthetic challenge.
This application note details the protocols required to overcome the Thorpe-Ingold Effect (Gem-Dimethyl Effect) during synthesis. In the context of ADBA, this effect manifests in two antagonistic ways:
Kinetic Obstruction: The bulky dimethyl group creates a "neopentyl-like" steric environment, severely retarding the rate of intermolecular coupling at both the N- and C-termini.
Thermodynamic Cyclization Risk: The bond angle compression induced by the dimethyl group accelerates the intramolecular attack of the nitrogen onto the activated carboxylate, favoring the formation of
-protected-3,3-dimethyl-2-pyrrolidone (lactam) over the desired intermolecular peptide bond formation.
The protocols below prioritize rapid activation kinetics to outcompete lactamization and high-energy coupling conditions to overcome steric hindrance.
Strategic Planning & Materials
Resin Selection
Due to the hydrophobic nature of the gem-dimethyl group and the potential for aggregation, low-loading resins with high swelling properties in polar aprotic solvents are required.
Recommended: ChemMatrix® (PEG-based) or Tentagel® resins.
Standard carbodiimide chemistries (DIC/HOBt) are insufficient for ADBA.
Activator:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU are mandatory for their fast kinetics.
Base: DIEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) for base-sensitive chiral centers (though ADBA is achiral, adjacent residues may not be).
Experimental Protocols
Protocol A: Coupling Fmoc-ADBA-OH to the Peptide Chain
Objective: Attach the hindered carboxyl group of ADBA to the N-terminus of the resin-bound peptide without forming the lactam side-product.
Mechanism of Failure: Prolonged "pre-activation" of Fmoc-ADBA-OH allows the urethane nitrogen to attack the activated ester, forming a chemically inert
-Fmoc-lactam species.
Step-by-Step Methodology:
Preparation: Calculate 3.0 equivalents (eq) of Fmoc-ADBA-OH relative to resin loading.
Dissolution: Dissolve Fmoc-ADBA-OH in minimum DMF (approx. 0.15 M final concentration).
Activation (The "Flash" Method):
Add 2.9 eq of HATU .
Add 6.0 eq of DIEA .
CRITICAL: Mix for maximum 30 seconds . Do not pre-activate for minutes.
Coupling: Immediately transfer the activated solution to the resin-bound peptide (free amine form).
Incubation: Shake at room temperature for 2 hours .
Note: Microwave irradiation (50°C, 20W) can be used but increases the risk of lactamization if the intermolecular reaction is slow. Room temperature with extended time is safer for this specific step.
Monitoring: Perform a Chloranil Test (preferred over Kaiser for secondary amines, though ADBA is primary, the steric bulk can give false negatives with Kaiser).
Double Coupling: If the test is slightly positive, repeat steps 1-5.
Protocol B: Chain Elongation (Coupling onto the ADBA Amine)
Objective: Acylate the sterically hindered, neopentyl-like primary amine of ADBA.
Mechanism of Failure: The amine is located on a methylene group (
) adjacent to a quaternary carbon (). This creates a massive steric wall, making the amine a poor nucleophile.
Step-by-Step Methodology:
Deprotection: Remove Fmoc from ADBA using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF (5x) and DCM (5x) to remove all traces of piperidine (which can form adducts with the activated species).
Reagent Prep: Select the next Fmoc-Amino Acid (4.0 eq).
Activation:
Use COMU (4.0 eq) and Oxyma Pure (4.0 eq) with DIEA (8.0 eq).
Alternative: HATU (4.0 eq) / HOAt (4.0 eq) / DIEA (8.0 eq). HOAt is preferred over HOBt due to the "neighbouring group effect" of the pyridine nitrogen, which accelerates coupling.[1]
Microwave Coupling (Highly Recommended):
Temperature: 75°C (except for Cys/His, keep at 50°C).
Time: 2 x 10 minutes (Double couple is mandatory).
Capping: After the double coupling, cap unreacted amines with Acetic Anhydride/Pyridine (1:9 v/v) in DMF to prevent deletion sequences.
Verification: Micro-cleavage of a resin sample followed by HPLC/MS is the only reliable way to verify this coupling. Colorimetric tests are unreliable here.
Data Presentation & Troubleshooting
Comparative Coupling Efficiency Table
Coupling Reagent
Activation Method
Yield (Coupling onto ADBA)
Side Reactions
Recommendation
HBTU / DIEA
Standard (RT, 1h)
< 30%
Incomplete coupling
Avoid
DIC / HOBt
Carbodiimide (RT, 4h)
~ 45%
Urea formation
Avoid
HATU / DIEA
Uronium (RT, 2h)
75 - 85%
N-term guanidinylation (low risk)
Standard
COMU / Oxyma
Microwave (75°C, 10m)
> 98%
Minimal
Preferred
Visualizing the Pathway
The diagram below illustrates the kinetic competition between the desired pathway (Peptide Bond Formation) and the parasitic pathway (Thorpe-Ingold Lactamization).
Figure 1: Kinetic competition during ADBA activation. Rapid addition to the resin is required to favor the green pathway over the red lactamization pathway driven by the gem-dimethyl effect.
References
Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[2] "The formation and stability of spiro-compounds. Part I. S-Spiro-heptane." Journal of the Chemical Society, Transactions, 107, 1080–1106.[2] (Foundational reference for the Thorpe-Ingold/Gem-Dimethyl Effect). Link
Albericio, F., & Barluenga, J. (2008). "Coupling reagents for the synthesis of peptides containing sterically hindered amino acids."[1][3][4] Chemical Society Reviews. (Review of HATU/HOAt utility). Link
Gopi, H. N., et al. (2023). "Ambidexterity and Left-Handedness Induced by Geminally Disubstituted
Amino Acid Residues." Chirality. (Specific usage of 4-amino-3,3-dimethylbutanoic acid in hybrid peptides). Link
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557–6602. (Comparative efficiency of COMU vs HATU). Link
Vasudev, P. G., et al. (2011). "Conformationally restricted hybrid peptides containing gem-dialkyl substituted
Introduction: The Significance of Steric Hindrance and Chirality in Drug Design
An Application Guide for the Asymmetric Synthesis and Resolution of 4-Amino-3,3-dimethylbutanoic Acid Derivatives In the landscape of modern medicinal chemistry, the precise control of a molecule's three-dimensional arch...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for the Asymmetric Synthesis and Resolution of 4-Amino-3,3-dimethylbutanoic Acid Derivatives
In the landscape of modern medicinal chemistry, the precise control of a molecule's three-dimensional architecture is paramount. Non-canonical amino acids, particularly those with significant steric bulk, serve as invaluable tools for constraining peptide conformations, enhancing metabolic stability, and exploring novel pharmacophoric space. 4-Amino-3,3-dimethylbutanoic acid, a γ-amino acid featuring a gem-dimethyl group adjacent to the amino-bearing carbon, is an exemplary building block in this class. The gem-dimethyl substitution imparts a unique conformational rigidity, making its chiral derivatives highly sought-after for the synthesis of peptidomimetics, protease inhibitors, and other complex therapeutic agents.[1][2]
The biological activity of such agents is often confined to a single enantiomer.[1] Consequently, the development of robust and scalable methods for preparing enantiomerically pure derivatives of 4-Amino-3,3-dimethylbutanoic acid is a critical objective for researchers in drug discovery and development. This guide provides a detailed overview of established methodologies, including enzymatic kinetic resolution and classical diastereomeric salt formation, complete with actionable protocols and the scientific rationale underpinning each technique.
Method 1: Enzymatic Kinetic Resolution of N-Acyl-4-Amino-3,3-dimethylbutanoic Acid
Enzymatic resolution is a powerful and highly selective method for separating enantiomers. It leverages the inherent stereospecificity of enzymes to catalyze a reaction on only one enantiomer of a racemic mixture, allowing for the easy separation of the unreacted substrate from the newly formed product.[3] For amino acids, acylases are particularly effective, selectively hydrolyzing the N-acyl group of the L-enantiomer while leaving the D-enantiomer untouched.[4]
Scientific Rationale: This protocol first involves the non-selective N-acetylation of racemic 4-Amino-3,3-dimethylbutanoic acid to produce a substrate suitable for the enzyme. Subsequently, an L-aminoacylase is introduced. The enzyme's active site is exquisitely shaped to bind and hydrolyze only the N-acetyl-L-amino acid. The resulting free L-amino acid has different solubility and charge properties compared to the unreacted N-acetyl-D-amino acid, enabling their separation via extraction or ion-exchange chromatography. This method is prized for its mild reaction conditions and exceptional enantioselectivity.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic resolution of 4-Amino-3,3-dimethylbutanoic acid.
Detailed Protocol: Enzymatic Resolution
Part A: N-Acetylation of Racemic 4-Amino-3,3-dimethylbutanoic acid
Dissolution: Suspend 10.0 g of racemic 4-Amino-3,3-dimethylbutanoic acid hydrochloride in 100 mL of water in a 250 mL flask.
Neutralization & Acylation: Cool the solution to 0-5 °C in an ice bath. Add 30 mL of acetic anhydride. While stirring vigorously, add a 4M NaOH solution dropwise to maintain the pH between 8 and 9.
Reaction: Continue stirring at room temperature for 3 hours after the addition is complete. Monitor the reaction completion by TLC.
Acidification & Extraction: Acidify the reaction mixture to pH 2 with concentrated HCl. Extract the product with ethyl acetate (3 x 75 mL).
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield racemic N-Acetyl-4-amino-3,3-dimethylbutanoic acid.
Part B: Enzymatic Hydrolysis
Preparation: Dissolve the crude N-acetylated product in 200 mL of deionized water. Adjust the pH to 7.5 with a dilute LiOH solution.
Enzyme Addition: Add L-aminoacylase (e.g., from Aspergillus melleus, ~500 units). A small amount of CoCl₂ solution (0.5 mM) can be added as a cofactor to enhance enzyme activity.
Incubation: Incubate the mixture at 37 °C for 24-48 hours. Maintain the pH at 7.5 by the periodic addition of dilute LiOH.
Reaction Quench: Denature the enzyme by heating the solution to 90 °C for 10 minutes or by acidifying to pH 4.5.
Separation:
Cool the solution and filter off the denatured protein.
Acidify the filtrate to pH 2 with concentrated HCl.
Extract the unreacted N-Acetyl-(R)-4-Amino-3,3-dimethylbutanoic acid with ethyl acetate (3 x 100 mL). The desired (S)-amino acid remains in the aqueous layer.
Isolation of (S)-Enantiomer: Concentrate the aqueous layer. Purify the (S)-4-Amino-3,3-dimethylbutanoic acid by ion-exchange chromatography or recrystallization.
Isolation of (R)-Enantiomer: The combined ethyl acetate extracts contain the N-Acetyl-(R)-enantiomer. This can be isolated and then hydrolyzed with 2M HCl under reflux to yield the (R)-amino acid.
Method 2: Classical Resolution via Diastereomeric Salt Formation
This classical technique relies on the principle that enantiomers have identical physical properties, but diastereomers do not. By reacting the racemic amino acid with a chiral resolving agent, a pair of diastereomeric salts is formed. These salts have different solubilities, allowing them to be separated by fractional crystallization.[5][6]
Scientific Rationale: (2R,3R)-(+)-Tartaric acid is a readily available and inexpensive chiral resolving agent. When it reacts with racemic 4-Amino-3,3-dimethylbutanoic acid, it forms two diastereomeric salts: [(R)-amino acid·(2R,3R)-tartrate] and [(S)-amino acid·(2R,3R)-tartrate]. Due to the different spatial arrangements of the constituent ions, these salts pack differently into crystal lattices, resulting in different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, one diastereomer can be selectively crystallized, leaving the other in the mother liquor. The resolved enantiomer is then liberated from its salt by treatment with a base.
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for classical resolution via diastereomeric salt formation.
Detailed Protocol: Diastereomeric Salt Resolution
Dissolution: Dissolve 10.0 g of racemic 4-Amino-3,3-dimethylbutanoic acid and 10.3 g (a stoichiometric equivalent) of (2R,3R)-(+)-tartaric acid in 150 mL of a hot 90:10 ethanol/water mixture.
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize. For optimal crystal growth, avoid rapid cooling or agitation.
Maturation: Let the mixture stand at 4 °C overnight to maximize the yield of the crystalline salt.
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is the first crop, enriched in one diastereomer.
Recrystallization (Optional but Recommended): To improve enantiomeric purity, recrystallize the collected salt from the same solvent system. The purity of the salt can be monitored at each stage by measuring the optical rotation.
Liberation of the Free Amino Acid:
Dissolve the purified diastereomeric salt in a minimum amount of water.
Adjust the pH to ~9-10 with aqueous ammonia or another suitable base. This will deprotonate the tartaric acid and protonate the amino acid, breaking the salt.
The tartrate salt will remain in the aqueous solution, while the free amino acid may precipitate or can be extracted.
Isolate the free enantiomer by filtration or extraction, followed by recrystallization.
Recovery of the Second Enantiomer: The other enantiomer remains in the mother liquor from the initial crystallization. It can be recovered by evaporating the solvent, liberating the free base, and then performing a similar resolution with (-)-tartaric acid if desired.
Confirming the success of a chiral preparation is a critical final step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method. Alternatively, NMR spectroscopy with a chiral derivatizing agent can be used.[7][8]
Scientific Rationale (Chiral HPLC): A chiral stationary phase contains a single enantiomer of a chiral molecule bound to the support (e.g., silica). As the racemic analyte passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. These complexes have different binding energies, leading to different retention times and thus separation of the enantiomers on the chromatogram.[7]
Protocol: Chiral HPLC Analysis
Sample Preparation: Prepare a ~1 mg/mL solution of the resolved amino acid in the mobile phase.
Instrumentation:
Column: Chiral column (e.g., a cyclodextrin-based or Pirkle-type column).
Mobile Phase: A mixture of hexane/isopropanol/trifluoroacetic acid is common for amino acids. The exact ratio must be optimized.
Flow Rate: Typically 0.5 - 1.0 mL/min.
Detection: UV detector at ~210 nm.
Analysis: Inject a small volume (5-10 µL) of the sample. The two enantiomers will appear as distinct peaks. The enantiomeric excess (% ee) is calculated from the integrated peak areas (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100.
Data Summary Table
Method
Target Enantiomer
Typical Yield
Typical Enantiomeric Excess (% ee)
Key Advantage
Key Disadvantage
Enzymatic Resolution
(S)- or (R)-
40-45% (per enantiomer)
>99%
Exceptional selectivity, mild conditions
Requires screening for a suitable enzyme
Diastereomeric Salt
(S)- or (R)-
25-35% (per enantiomer)
>98% (after recrystallization)
Robust, scalable, inexpensive reagents
Can be labor-intensive, yield losses
Conclusion
The preparation of enantiomerically pure derivatives of 4-Amino-3,3-dimethylbutanoic acid is an achievable and essential task for advancing drug discovery projects. Both enzymatic kinetic resolution and classical diastereomeric crystallization offer reliable pathways to these valuable building blocks. Enzymatic methods provide unparalleled selectivity under mild conditions, while classical resolution remains a robust and cost-effective strategy, particularly for larger-scale synthesis. The choice of method will depend on factors such as available equipment, scale, and the specific enantiomer required. In all cases, rigorous analytical validation by chiral HPLC or a similar technique is mandatory to ensure the enantiopurity of the final product.
References
Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. PMC, National Center for Biotechnology Information. [Link]
New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides. American Society for Microbiology. [Link]
Enzymatic Stereoselective Synthesis of β-Amino Acids. ResearchGate. [Link]
Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). ResearchGate. [Link]
An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education. [Link]
Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]
Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]
A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. SciSpace. [Link]
Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC, National Center for Biotechnology Information. [Link]
Resolution of racemic amino acids.
The Significance of Chirality in Drug Design and Development. PMC, National Center for Biotechnology Information. [Link]
Resolution of optical isomers of 4-amino-p-chlorobutyric acid lactam by co-crystallization. ResearchGate. [Link]
Copper-Catalyzed Electrophilic Amination. The University of Osaka Institutional Knowledge Archive. [Link]
Squaryl molecular metaphors - application to rational drug design and imaging agents. Beilstein Journal of Organic Chemistry. [Link]
Separation and Identification of Isoleucine Enantiomers and Diastereomers Using an Original Chiral Resolution Labeling Reagent. PubMed. [Link]
Strategies for chiral separation: from racemate to enantiomer. PMC, National Center for Biotechnology Information. [Link]
Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. MDPI. [Link]
4F-MDMB-BINACA: A New Synthetic Cannabinoid Widely Implicated in Forensic Casework. Journal of Forensic Sciences. [Link]
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
Application Notes and Protocols for In Vitro Assay of 4-Amino-3,3-dimethylbutanoic acid Activity
Introduction: Unveiling the Bioactivity of a Novel GABA Analogue 4-Amino-3,3-dimethylbutanoic acid is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Bioactivity of a Novel GABA Analogue
4-Amino-3,3-dimethylbutanoic acid is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. Given its structural similarity to GABA, it is hypothesized to exert its biological effects by modulating the GABAergic system. A key enzyme in this pathway is Glutamate Decarboxylase (GAD), which catalyzes the conversion of glutamate to GABA.[1][2] Therefore, a primary mechanism of action for 4-Amino-3,3-dimethylbutanoic acid could be the modulation of GAD activity, thereby influencing GABAergic tone.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro activity of 4-Amino-3,3-dimethylbutanoic acid. We present two distinct, yet complementary, protocols: a direct enzymatic assay to quantify its effect on Glutamate Decarboxylase (GAD) activity and a cell-based assay to evaluate its broader impact on GABAergic signaling in a cellular context. The methodologies are designed to be robust, reproducible, and adaptable for both basic research and high-throughput screening applications.
Part 1: Enzymatic Assay for GAD Activity Modulation
This section details a fluorometric assay to directly measure the inhibitory or activating effect of 4-Amino-3,3-dimethylbutanoic acid on GAD activity. The principle of this assay is based on the detection of a fluorescent product generated from the enzymatic reaction.
Scientific Rationale
Glutamate decarboxylase (GAD) is the rate-limiting enzyme in the synthesis of GABA from glutamate.[1] By measuring the activity of GAD in the presence of 4-Amino-3,3-dimethylbutanoic acid, we can directly determine if the compound acts as an inhibitor or an activator of this critical enzyme. Fluorometric assays offer high sensitivity and a wide dynamic range, making them suitable for screening and kinetic studies.[1][3]
Experimental Workflow: GAD Enzymatic Assay
Caption: Workflow for the GAD enzymatic activity assay.
This protocol is adapted from commercially available kits and published methodologies.[3]
1. Materials and Reagents:
Recombinant Human GAD65/GAD67
L-Glutamic acid (substrate)
Pyridoxal 5'-phosphate (PLP) (cofactor)
GAD Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)
4-Amino-3,3-dimethylbutanoic acid (test compound)
Positive Control Inhibitor (e.g., L-Allylglycine)[2]
96-well black, flat-bottom microplate
Fluorescence microplate reader
2. Reagent Preparation:
GAD Assay Buffer: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.2.
GAD Enzyme Stock Solution: Reconstitute the lyophilized GAD enzyme in GAD Assay Buffer to a stock concentration of 1 µg/µL.
Substrate Solution: Prepare a 10 mM solution of L-Glutamic acid in GAD Assay Buffer.
Cofactor Solution: Prepare a 1 mM solution of PLP in GAD Assay Buffer.
Test Compound Stock Solution: Prepare a 10 mM stock solution of 4-Amino-3,3-dimethylbutanoic acid in an appropriate solvent (e.g., water or DMSO).
Positive Control Stock Solution: Prepare a 10 mM stock solution of L-Allylglycine in GAD Assay Buffer.
3. Assay Procedure:
Prepare Reaction Mix: For each reaction, prepare a master mix containing:
GAD Assay Buffer
GAD Enzyme (final concentration ~10-50 ng/well)
PLP (final concentration ~10 µM)
Plate Layout:
Blank wells: Add GAD Assay Buffer.
Negative Control wells: Add GAD Reaction Mix and solvent vehicle.
Positive Control wells: Add GAD Reaction Mix and L-Allylglycine (to a final concentration that gives >80% inhibition).
Test Compound wells: Add GAD Reaction Mix and serial dilutions of 4-Amino-3,3-dimethylbutanoic acid.
Pre-incubation: Add the test compound, positive control, or vehicle to the respective wells. Then, add the GAD Reaction Mix to all wells except the blank. Mix gently and pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
Initiate Reaction: Add the Substrate Solution (L-Glutamic acid) to all wells to start the enzymatic reaction.
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[3]
4. Data Analysis:
Subtract the average fluorescence of the blank wells from all other readings.
Calculate the percentage of GAD inhibition using the following formula:
% Inhibition = [1 - (Fluorescence of Test Compound Well / Fluorescence of Negative Control Well)] x 100
Plot the % Inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that causes 50% inhibition of GAD activity).
Table 1: Example Plate Layout and Reagent Volumes for GAD Activity Assay
Component
Blank
Negative Control
Positive Control
Test Compound
GAD Assay Buffer
50 µL
40 µL
30 µL
30 µL
GAD Reaction Mix
-
10 µL
10 µL
10 µL
Solvent Vehicle
-
10 µL
-
-
Positive Control
-
-
10 µL
-
Test Compound
-
-
-
10 µL
Pre-incubation
10 min at RT
10 min at RT
10 min at RT
10 min at RT
Substrate Solution
50 µL
50 µL
50 µL
50 µL
Incubation
30-60 min at 37°C
30-60 min at 37°C
30-60 min at 37°C
30-60 min at 37°C
Total Volume
100 µL
100 µL
100 µL
100 µL
Part 2: Cell-Based Assay for GABAergic Modulation
This section describes a cell-based assay using a fluorescence imaging plate reader (FLIPR) to assess the effect of 4-Amino-3,3-dimethylbutanoic acid on GABA-A receptor activity. This assay provides a more physiologically relevant context by evaluating the compound's impact on intact cells.
Scientific Rationale
As a GABA analogue, 4-Amino-3,3-dimethylbutanoic acid may directly interact with GABA receptors, acting as an agonist, antagonist, or allosteric modulator. GABA-A receptors are ligand-gated chloride ion channels.[4] Their activation leads to an influx of chloride ions, causing hyperpolarization of the cell membrane. This change in membrane potential can be detected using voltage-sensitive fluorescent dyes.[5][6] This assay allows for the functional characterization of the test compound's effect on GABA-A receptor signaling.
Improving reaction yields in the synthesis of 4-Amino-3,3-dimethylbutanoic acid
Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of this synthesis and improve your reaction yields.
Introduction
The synthesis of 4-Amino-3,3-dimethylbutanoic acid, a valuable building block in medicinal chemistry, often presents challenges in achieving high yields and purity. The presence of a sterically hindered quaternary carbon center adjacent to the reacting functional groups can lead to side reactions and incomplete conversions. This guide provides practical, experience-based advice to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 4-Amino-3,3-dimethylbutanoic acid, primarily focusing on the widely used Hofmann rearrangement of 3,3-dimethyl-4-oxobutanamide.
Issue 1: Low Yield of 4-Amino-3,3-dimethylbutanoic acid in the Hofmann Rearrangement
Question: My Hofmann rearrangement of 3,3-dimethyl-4-oxobutanamide is consistently resulting in low yields of the desired 4-Amino-3,3-dimethylbutanoic acid. What are the likely causes and how can I improve the yield?
Answer:
Low yields in the Hofmann rearrangement of a sterically hindered amide like 3,3-dimethyl-4-oxobutanamide can stem from several factors. The key is to understand the mechanism and potential pitfalls. The reaction proceeds through the formation of an isocyanate intermediate, which is then hydrolyzed to the amine.[1][2]
Potential Causes and Solutions:
Potential Cause
Explanation
Recommended Solution
Incomplete formation of the N-bromoamide intermediate
The initial reaction between the amide and the hypobromite (formed in situ from bromine and a strong base) can be sluggish due to the steric hindrance around the amide group.
Ensure dropwise addition of bromine to a cooled, well-stirred solution of the amide in the base. Maintain a low temperature (0-5 °C) during this step to favor the formation of the N-bromoamide and minimize side reactions.
Side reactions of the isocyanate intermediate
The isocyanate intermediate is highly reactive. In the presence of unreacted starting amide, it can form urea byproducts. It can also polymerize or react with the solvent if not promptly hydrolyzed.
Maintain a sufficient excess of the aqueous base to ensure rapid hydrolysis of the isocyanate as it forms. Vigorous stirring is crucial to improve mass transfer between the organic and aqueous phases.
Degradation of the product under harsh basic conditions
Prolonged exposure to strong basic conditions at elevated temperatures can lead to the degradation of the amino acid product.
Carefully control the reaction temperature and time. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.
Sub-optimal reagent stoichiometry
An incorrect ratio of bromine and base to the amide can lead to incomplete reaction or the formation of byproducts.
Typically, a slight excess of bromine (1.1-1.2 equivalents) and a larger excess of base (3-4 equivalents) are used. It is advisable to perform small-scale optimization experiments to determine the optimal stoichiometry for your specific setup.
Preparation of the Amide Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,3-dimethyl-4-oxobutanamide (1.0 eq) in a suitable solvent (e.g., a mixture of water and a co-solvent like 1,4-dioxane to improve solubility).
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
Base Addition: Slowly add a pre-cooled aqueous solution of sodium hydroxide (3.5 eq).
Bromine Addition: From the dropping funnel, add a solution of bromine (1.1 eq) in aqueous sodium hydroxide dropwise, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1-2 hours, then slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress.
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to pH ~5-6. This will precipitate the product.
Isolation: Collect the solid product by filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum.
Issue 2: Presence of Impurities in the Final Product
Question: After my synthesis, I'm observing significant impurities in my 4-Amino-3,3-dimethylbutanoic acid product. What are these impurities likely to be and how can I remove them?
Answer:
The primary impurities in the synthesis of 4-Amino-3,3-dimethylbutanoic acid via the Hofmann rearrangement are typically unreacted starting material and urea byproducts.
Common Impurities and Purification Strategies:
Impurity
Formation Mechanism
Purification Method
3,3-dimethyl-4-oxobutanamide (Starting Material)
Incomplete reaction due to steric hindrance or insufficient reaction time/temperature.
Recrystallization: The starting amide is generally less polar than the amino acid product. A suitable solvent system (e.g., water/ethanol mixture) can be used for recrystallization. The product should be less soluble in the cold solvent mixture than the starting material.
Reaction of the isocyanate intermediate with the amino group of the product or another amine molecule.
Ion-Exchange Chromatography: As an amino acid, the product can be purified using cation-exchange chromatography. The product will bind to the resin, while the neutral urea byproduct will be washed away. Elution with a suitable buffer (e.g., aqueous ammonia) will then yield the purified product.[3][4]
Unidentified Polar Impurities
May arise from degradation of the product or side reactions of the N-bromoamide intermediate.
Acid/Base Extraction: Dissolve the crude product in a dilute aqueous acid (e.g., 1M HCl). Wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-basic impurities. Then, carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO3) to precipitate the purified amino acid.
Experimental Protocol: Purification by Recrystallization
Dissolution: Dissolve the crude 4-Amino-3,3-dimethylbutanoic acid in a minimal amount of hot water.
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution to remove the charcoal.
Crystallization: Slowly add ethanol to the hot aqueous solution until a slight turbidity persists. Reheat the solution until it becomes clear again.
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
Isolation: Collect the crystals by filtration, wash with a small amount of cold ethanol-water (e.g., 1:1), and dry under vacuum.
Caption: Purification strategies for 4-Amino-3,3-dimethylbutanoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 4-Amino-3,3-dimethylbutanoic acid?
A1: The most prevalent method is the Hofmann rearrangement of 3,3-dimethyl-4-oxobutanamide.[1][2] This is a reliable method for producing the desired amine with one less carbon atom than the starting amide.
Alternative, though less common, routes that could be adapted for this synthesis include:
Curtius Rearrangement: This involves the thermal decomposition of an acyl azide, which can be prepared from the corresponding carboxylic acid (3,3-dimethylglutaric acid monoamide).[5][6][7] This method avoids the use of bromine.
Schmidt Reaction: This reaction involves treating a carboxylic acid (3,3-dimethylglutaric acid) with hydrazoic acid.[8] It offers a direct conversion but uses highly toxic and explosive hydrazoic acid.
Reductive Amination: This would involve the reductive amination of a suitable keto-acid precursor, such as 3,3-dimethyl-4-oxobutanoic acid.[9][10][11]
Q2: What are the critical process parameters to control for optimal yield in the Hofmann rearrangement?
A2: The most critical parameters are:
Temperature: Low temperatures (0-10 °C) during the formation of the N-bromoamide are crucial to minimize side reactions.
Stoichiometry: Precise control over the molar ratios of the amide, bromine, and base is essential for high conversion and minimal byproduct formation.
Reaction Time: Monitoring the reaction to determine the optimal endpoint prevents product degradation from prolonged exposure to the basic reaction medium.
Stirring: Efficient mixing is vital for good mass transfer between the phases, ensuring the reactive intermediates are consumed as desired.
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are necessary:
Bromine: Bromine is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Strong Bases: Concentrated solutions of sodium hydroxide are corrosive. Handle with care and wear appropriate PPE.
Exothermic Reactions: The reaction can be exothermic, especially during the addition of bromine and the neutralization of the base. Proper cooling and slow, controlled addition of reagents are essential.
Pressure Build-up: If the reaction is performed in a sealed vessel, there is a risk of pressure build-up. It is recommended to perform the reaction in an open or vented system.
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4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | Genome Context. Available at: [Link]
CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents.
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Crystallization of para-aminobenzoic acid forms from specific solvents - RSC Publishing. Available at: [Link]4/ce/d3ce01272g)
Purification challenges of 4-Amino-3,3-dimethylbutanoic acid from byproducts
Welcome to the technical support guide for the purification of 4-Amino-3,3-dimethylbutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challe...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the purification of 4-Amino-3,3-dimethylbutanoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who may encounter challenges in isolating this valuable gamma-amino acid analog. Due to its zwitterionic nature and the specifics of its common synthetic routes, purification can be non-trivial.[1][2] This guide provides troubleshooting advice and detailed protocols in a direct question-and-answer format to address common issues.
Diagram: The Zwitterionic Nature of 4-Amino-3,3-dimethylbutanoic acid
The purification challenges are rooted in the molecule's ability to exist in different charged states depending on the pH of the solution. Understanding this equilibrium is fundamental to designing an effective purification strategy.
Caption: pH-dependent equilibrium of 4-Amino-3,3-dimethylbutanoic acid.
FAQ 1: Why is my yield so low after crystallization?
Question: I've completed the synthesis, neutralized the reaction mixture, and attempted to crystallize my product from water, but the recovery is extremely poor. What's going wrong?
Answer:
This is the most common issue and it stems directly from the physicochemical properties of the target molecule. As a zwitterionic amino acid, 4-Amino-3,3-dimethylbutanoic acid has high polarity and can form strong hydrogen bonds with water, leading to high aqueous solubility.[1] Simply neutralizing the solution and cooling is often insufficient for effective precipitation.
The key is to minimize the molecule's solubility by precisely targeting its isoelectric point (pI) . At the pI, the molecule has an equal number of positive (NH₃⁺) and negative (COO⁻) charges, resulting in a net charge of zero. This neutral state minimizes electrostatic repulsion between molecules and reduces interaction with polar solvents, thus lowering solubility and promoting crystallization.
Troubleshooting Steps:
Determine the pI: While the exact experimental pI may require determination, it can be estimated from the pKa values of the carboxylic acid (~2-3) and the amino group (~9-10). The pI will be the average of these two values, likely in the range of pH 6-7.
Precise pH Adjustment: Instead of a bulk neutralization, slowly add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to your aqueous solution while monitoring with a calibrated pH meter. As you approach the pI, you should see the product begin to precipitate.
Utilize an Anti-Solvent: Once the solution is adjusted to the pI, the addition of a water-miscible organic solvent (an "anti-solvent") like ethanol, isopropanol, or acetone will drastically reduce the product's solubility, forcing it out of solution.[3][4]
Control Cooling: After adding the anti-solvent, cool the mixture slowly. A gradual temperature drop (e.g., from room temperature to 4°C over several hours) encourages the growth of larger, purer crystals rather than rapid, amorphous precipitation which can trap impurities.
FAQ 2: How do I remove unreacted starting materials and neutral byproducts?
Question: My NMR spectrum shows contamination from my starting amide (from a Hofmann rearrangement) and other uncharged impurities. Recrystallization isn't removing them effectively.
Answer:
This problem arises when impurities have similar polarities or crystallization behaviors to the product. A more robust method that exploits differences in chemical functionality is required. Since your product is an amine and the common starting material is an amide, you can use their differing acid-base properties to effect a separation.[5][6]
An acid-base liquid-liquid extraction is a highly effective technique for this scenario. The strategy involves converting your basic amine product into a water-soluble salt, washing away neutral organic impurities, and then regenerating the neutral product to precipitate it.
Experimental Protocol: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel and extract it with a dilute aqueous acid (e.g., 1M HCl). The basic amine product will react to form its hydrochloride salt, which is highly soluble in the aqueous layer. The neutral amide and other non-basic byproducts will remain in the organic layer.
Separation: Separate the two layers. Keep the aqueous layer , as this contains your protonated product. The organic layer containing the impurities can be discarded.
Back-Extraction (Optional): To remove any residual neutral impurities dragged into the aqueous phase, wash the acidic aqueous layer once more with fresh organic solvent.
Precipitation: Cool the acidic aqueous layer in an ice bath. Slowly add a base (e.g., 1M NaOH or NH₄OH) with vigorous stirring to adjust the pH to the isoelectric point (pI). The purified 4-Amino-3,3-dimethylbutanoic acid will precipitate as a solid.
Isolation: Collect the solid product by vacuum filtration, wash with cold deionized water, followed by a cold, water-miscible solvent (like ethanol) to aid drying, and then dry under vacuum.
Caption: Workflow for separating the amine product from neutral impurities.
FAQ 3: My product is contaminated with inorganic salts. How can I remove them?
Question: After workup, my product is crystalline but analysis shows a high content of inorganic salts like NaCl or NaBr.
Answer:
Inorganic salts are a common byproduct of many synthetic steps and pH adjustments. Their removal is crucial, especially for biological applications. Since these salts are typically very soluble in water but insoluble in most organic solvents, you can exploit this difference.
Troubleshooting Strategies:
Anti-Solvent Precipitation (Recommended): This is often the most effective method. Dissolve the crude, salt-contaminated product in a minimum amount of hot water to create a saturated solution. Then, add a large volume (e.g., 10-20x the volume of water) of a cold organic solvent like ethanol or isopropanol.[7] Your organic product will precipitate out due to the change in solvent polarity, while the inorganic salts will remain dissolved in the small aqueous portion of the solvent mixture. Filter immediately to collect the purified product.
Ion-Exchange Chromatography (IEC): This is a powerful technique for both desalting and removing charged impurities.[3][8]
Mechanism: Use a cation exchange resin. At a pH below the pI (e.g., pH 3-4), the product will be positively charged (R-NH₃⁺) and will bind to the negatively charged resin. The neutral salts will pass through the column and be washed away with deionized water. You can then elute your purified product by using a basic solution (e.g., dilute ammonium hydroxide), which deprotonates the amine, releases it from the resin, and is easily removed by evaporation.[9][10]
Diafiltration/Ultrafiltration: For larger scale operations, techniques like diafiltration can effectively remove salts by continuously "washing" a solution of the product through a membrane that retains the larger amino acid but allows small salt ions to pass through.[3]
Workflow Diagram: Ion-Exchange Chromatography for Desalting
Resolving solubility issues of 4-Amino-3,3-dimethylbutanoic acid in buffer solutions
Executive Summary The Core Issue: Researchers frequently encounter precipitation or "cloudiness" when attempting to dissolve 4-Amino-3,3-dimethylbutanoic acid directly into neutral buffers (pH 7.0–7.4). The Cause: This m...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Core Issue:
Researchers frequently encounter precipitation or "cloudiness" when attempting to dissolve 4-Amino-3,3-dimethylbutanoic acid directly into neutral buffers (pH 7.0–7.4).
The Cause:
This molecule is a zwitterion .[1][2][3][4] Its isoelectric point (pI) lies close to physiological pH (~7.3–7.4). At this pH, the molecule carries a net neutral charge (ammonium cation + carboxylate anion), maximizing crystal lattice energy and minimizing solubility. The addition of the gem-dimethyl group at the
-position increases lipophilicity compared to native GABA, exacerbating this effect.
The Solution:
Do not add the solid directly to neutral buffer. Use the "pH Swing" method : solubilize at a pH away from the pI (using dilute acid or base), then adjust to the final experimental pH.
Physicochemical Profile
Understanding the physical chemistry is the first step to reproducible solubilization.
Property
Value / Characteristic
Implication for Solubility
Structure
-substituted GABA analog
Gem-dimethyl group adds steric bulk and hydrophobicity.
pKa (Carboxyl)
4.2 (Estimated)
Below pH 4, the molecule is cationic (+1).[5] High Solubility.
pKa (Amine)
10.5 (Estimated)
Above pH 10.5, the molecule is anionic (-1).[5] High Solubility.
Isoelectric Point (pI)
7.3 – 7.4
At pH 7.4, net charge is 0. Minimum Solubility.
Salt Form
Often supplied as HCl salt
If HCl salt, it dissolves acidic (pH < 4).[5] If free base, it is neutral.[5]
Visualizing the Solubility Paradox
The following diagram illustrates why direct dissolution in PBS fails and how the "pH Swing" protocol works.
Caption: The "pH Swing" workflow avoids the thermodynamic trap of the isoelectric point during the initial dissolution phase.
Troubleshooting FAQs
Q1: I added the powder to PBS and it won't dissolve. Can I heat it?
Technical Answer: Heating increases kinetic energy and may temporarily dissolve the compound, but it often precipitates upon cooling (recrystallization).
Recommendation: Do not rely on heat alone. Acidify the solution with a few drops of 1M HCl until clear, then carefully back-titrate with NaOH.
Q2: Why does it dissolve in water but precipitate when I add 10x PBS?
Technical Answer: This is the Common Ion Effect and Salting Out .[5]
Water: The pH of distilled water is often slightly acidic (~pH 5.5) due to dissolved CO2, which is below the pI, aiding solubility.[5]
PBS: Adding PBS shifts the pH to 7.4 (the pI danger zone) and adds high ionic strength (
, ), which competes for solvation shells, reducing the solubility of the zwitterion.
Q3: Can I use DMSO?
Technical Answer: Yes. 4-Amino-3,3-dimethylbutanoic acid is generally soluble in DMSO.
Protocol: Make a 100 mM stock in pure DMSO. Dilute this stock into your aqueous buffer.
Warning: Ensure the final DMSO concentration is <0.1% (or your assay tolerance) to avoid cellular toxicity.
Master Protocol: The "Acid-Drop" Method
Use this protocol for preparing stock solutions (e.g., 10–100 mM) for biological assays.[5]
Calculate: Determine the mass required for your target concentration.
Initial Dissolution (The Acid Swing):
Place the powder in a tube.
Add 50% of the final volume using Solvent A (0.1 M HCl) .[5]
Vortex until completely clear. The pH should be < 4.
Buffering:
Add the buffer concentrate (e.g., if making 10mL, add sufficient PBS).
Note: If the solution turns cloudy immediately, the concentration is too high for the buffer's capacity.[5]
Titration (The Critical Step):
Place the probe of a pH meter into the solution.
Add Solvent B (0.1 M NaOH) dropwise under stirring.
Stop exactly at pH 7.2–7.4.
Final Volume: Add water/buffer to reach the final target volume.
Filtration: Sterilize using a 0.22
m PVDF or PES filter. (Do not use Nylon, as it can bind hydrophobic moieties).[5]
Biological Context & Pathway
For researchers using this as a GABA analog, it is crucial to understand its potential interaction sites.
Caption: Potential mechanism of action. Note that 3,3-dimethyl substitution often alters selectivity compared to gabapentin (cyclohexyl) or pregabalin (isobutyl).[5]
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 910834, 4-Amino-3,3-dimethylbutanoic acid.[5] Retrieved from [Link][5]
Black, S. N., et al. (2013). Structure, Solubility, and Crystallization of Zwitterions.[5] (Explains the minimum solubility at isoelectric point mechanism). Journal of Pharmaceutical Sciences.
Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data.[5] CRC Press. (Source for general solubility estimation of beta-substituted amino acids).
Optimizing storage conditions to prevent degradation of 4-Amino-3,3-dimethylbutanoic acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 4-Amino-3,3-dimethylbutanoic acid. By underst...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of 4-Amino-3,3-dimethylbutanoic acid. By understanding the chemical nature of this compound and its potential degradation pathways, users can ensure the integrity and reliability of their experimental results.
Introduction to 4-Amino-3,3-dimethylbutanoic Acid Stability
4-Amino-3,3-dimethylbutanoic acid is a gamma-amino acid with a unique structural feature of two methyl groups at the 3-position. This steric hindrance can influence its reactivity and stability. Like other amino acids, it is susceptible to degradation through various mechanisms, including oxidation, hydrolysis, photolysis, and thermal decomposition.[1][2] Proper storage is therefore paramount to maintain its purity and biological activity.
This document serves as a comprehensive resource, offering troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may arise during the handling and storage of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid 4-Amino-3,3-dimethylbutanoic acid?
For long-term storage, solid 4-Amino-3,3-dimethylbutanoic acid, particularly its hydrochloride salt, should be stored in a cool, dry, and dark environment. Specific recommendations often include:
Temperature: Refrigeration at 2-8°C is commonly advised. For the hydrochloride salt, storage at 4°C is specified by some suppliers.
Humidity: The compound should be protected from moisture. Storage in a desiccator or with a desiccant is recommended.
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation, especially for long-term storage.
Container: Use a tightly sealed, light-resistant container.
Q2: I've noticed a discoloration of my solid 4-Amino-3,3-dimethylbutanoic acid. What could be the cause?
Discoloration, such as yellowing or browning, is often an indicator of chemical degradation. Potential causes include:
Oxidation: Exposure to air and/or light can lead to oxidative degradation of the amino group.
Impurities: The presence of trace metal impurities can catalyze degradation reactions.
Reaction with container material: While less common, interaction with the storage container could lead to discoloration.
If discoloration is observed, it is crucial to re-analyze the compound for purity before use.
Q3: How should I store solutions of 4-Amino-3,3-dimethylbutanoic acid?
Solutions are generally less stable than the solid form. If you must store solutions, follow these guidelines:
Solvent: Use a high-purity, degassed solvent. The choice of solvent can impact stability.
pH: The pH of the solution is critical. Extremes in pH can accelerate hydrolysis. It is advisable to buffer the solution, though the optimal pH for stability would need to be determined experimentally.
Temperature: Store solutions frozen, preferably at -20°C or -80°C, for extended periods. For short-term storage, refrigeration at 2-8°C may be sufficient.
Light: Protect solutions from light by using amber vials or wrapping the container in aluminum foil.
Q4: What are the likely degradation pathways for 4-Amino-3,3-dimethylbutanoic acid?
Based on its structure as a branched-chain, gamma-amino acid, the following degradation pathways are plausible:
Oxidative Degradation: The primary amino group is susceptible to oxidation, which can lead to the formation of corresponding aldehydes, ketones, or other related compounds. This process can be accelerated by light, heat, and the presence of metal ions.[3][4][5]
Hydrolysis: While the amide bond is absent, other susceptible functional groups, if present as impurities or in derivatives, could undergo hydrolysis, especially at extreme pH values.
Photodegradation: Exposure to UV or even visible light can provide the energy to initiate degradation reactions, particularly affecting the amino group.[6][7]
Thermal Degradation: At elevated temperatures, decarboxylation (loss of CO2) from the carboxylic acid group or deamination (loss of the amino group) can occur.
Troubleshooting Guide
This section addresses specific problems you might encounter and provides actionable solutions based on scientific principles.
Problem
Potential Cause(s)
Troubleshooting Steps & Explanations
Loss of Potency or Inconsistent Experimental Results
Degradation of the compound leading to a lower concentration of the active molecule.
1. Verify Storage Conditions: Ensure the compound has been stored according to the recommended guidelines (cool, dry, dark, and inert atmosphere).2. Perform Purity Analysis: Use a validated analytical method, such as HPLC, to determine the purity of the stored compound. Compare this to the certificate of analysis of a new batch.3. Source a New Batch: If significant degradation is confirmed, it is best to use a fresh, unopened batch of the compound for critical experiments.
Appearance of Unexpected Peaks in Chromatogram (e.g., HPLC, LC-MS)
Formation of degradation products.
1. Conduct a Forced Degradation Study: Intentionally degrade a small sample of the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[1][2] This will help in identifying the unknown peaks in your sample.2. Optimize Chromatographic Method: Ensure your analytical method is "stability-indicating," meaning it can separate the parent compound from its degradation products.[8]3. Characterize Degradants: If necessary, use techniques like mass spectrometry (MS) to identify the structure of the degradation products.
Poor Solubility of the Compound
Formation of insoluble degradation products or polymers.
1. Visual Inspection: Check for any particulate matter or cloudiness in the solution.2. Sonication and Filtration: Attempt to dissolve the compound with the aid of sonication. If insoluble material remains, filter the solution before use and re-quantify the concentration of the dissolved compound.3. Re-evaluate Storage of Solutions: If this occurs with previously prepared solutions, it indicates instability in that solvent and storage condition. Prepare fresh solutions for each experiment.
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of 4-Amino-3,3-dimethylbutanoic acid and to develop a stability-indicating analytical method.[1][2]
Objective: To generate potential degradation products under various stress conditions.
Methodology:
Sample Preparation: Prepare several accurately weighed samples of 4-Amino-3,3-dimethylbutanoic acid.
Stress Conditions:
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for a specified time (e.g., 2, 6, 24 hours).
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for a specified time.
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature, protected from light.
Thermal Degradation: Heat the solid compound in an oven at a temperature below its melting point (e.g., 80°C) for a specified time.
Photodegradation: Expose a solution of the compound to a light source with a defined output (e.g., ICH-compliant photostability chamber).
Analysis: Analyze the stressed samples at different time points using a suitable analytical method (e.g., HPLC-UV/MS) and compare the chromatograms to that of an unstressed control sample.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating 4-Amino-3,3-dimethylbutanoic acid from its potential degradation products.
Methodology:
Column Selection: A reversed-phase C18 column is a good starting point.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute compounds with increasing hydrophobicity.
Detection: As 4-Amino-3,3-dimethylbutanoic acid lacks a strong chromophore, derivatization may be necessary for sensitive UV detection. Common derivatizing agents for amino acids include o-phthalaldehyde (OPA) or 9-fluorenylmethyloxycarbonyl chloride (FMOC). Alternatively, a mass spectrometer (LC-MS) can be used for detection without derivatization.
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness, using the samples generated from the forced degradation study.
Visualizations
Degradation Pathway Logic
The following diagram illustrates the logical flow of potential degradation pathways for 4-Amino-3,3-dimethylbutanoic acid based on common stressors.
Caption: Potential degradation pathways of 4-Amino-3,3-dimethylbutanoic acid.
Experimental Workflow for Stability Assessment
This diagram outlines the systematic approach to assessing the stability of 4-Amino-3,3-dimethylbutanoic acid.
Caption: Workflow for assessing the stability of 4-Amino-3,3-dimethylbutanoic acid.
Removing impurities from commercial 4-Amino-3,3-dimethylbutanoic acid samples
Introduction Welcome to the technical support guide for the purification of commercial 4-Amino-3,3-dimethylbutanoic acid. This molecule, a γ-amino acid, is a crucial building block in medicinal chemistry and peptide rese...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for the purification of commercial 4-Amino-3,3-dimethylbutanoic acid. This molecule, a γ-amino acid, is a crucial building block in medicinal chemistry and peptide research.[1] The purity of this starting material is paramount for the success of subsequent synthetic steps and the reliability of biological assays. Commercial batches can contain various impurities, including unreacted starting materials, synthesis byproducts, and residual solvents.
This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and refine their purification strategies. It is structured in a question-and-answer format to directly address common challenges, supplemented with detailed, field-proven protocols and the scientific rationale behind them.
Part 1: Frequently Asked Questions (FAQs) & Initial Assessment
This section addresses preliminary questions you should consider before beginning a purification workflow.
Q1: What are the likely impurities in my commercial sample of 4-Amino-3,3-dimethylbutanoic acid?
A1: While a certificate of analysis (CoA) from the supplier is the best source of information, common impurities in synthetically produced amino acids can include:
Structurally Related Impurities: Other amino acids or intermediates from the synthesis pathway.[2]
Enantiomeric Impurities: If a specific stereoisomer was synthesized, the other enantiomer may be present.
Residual Solvents: Solvents used in the final steps of manufacturing and purification (e.g., ethanol, ethyl acetate, heptane).
Inorganic Salts: Byproducts from pH adjustments or catalytic steps.
Q2: What is the first step I should take to assess the purity of my as-received sample?
A2: Before committing your entire batch to a purification protocol, you should perform a quick analytical check. High-Performance Liquid Chromatography (HPLC) is the most robust method for this.[3] A simple run can reveal the number of components and their relative abundance. For a quicker, more qualitative assessment, Thin-Layer Chromatography (TLC) can be effective, though visualization may require staining with an agent like ninhydrin, which reacts with the primary amine.[4]
Q3: My compound is a zwitterion. How does this affect my purification strategy?
A3: The zwitterionic nature of 4-Amino-3,3-dimethylbutanoic acid is the key to its purification. At its isoelectric point (pI), the molecule has both a positive (NH₃⁺) and negative (COO⁻) charge, resulting in high polarity and often good crystal lattice formation, but potentially low solubility in common organic solvents.[5] By manipulating the pH, you can convert the zwitterion into a water-soluble salt (either cationic at low pH or anionic at high pH), which is the principle behind acid-base extraction and ion-exchange chromatography.[6][7]
Part 2: Troubleshooting Common Purification Issues
This section provides direct answers to problems you might encounter during the purification process.
Q4: I tried to recrystallize my sample, but it oiled out instead of forming crystals. What went wrong?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This is common for low-melting point compounds or when the cooling process is too rapid.[8]
Causality: The concentration of the solute is above its solubility limit, but the temperature is still above its melting point. The high viscosity of the oil can also trap impurities.
Solutions:
Reheat and Add More Solvent: Reheat the solution until the oil redissolves, then add a small amount of additional hot solvent to lower the saturation point.
Slow Cooling: Allow the flask to cool very slowly. Insulating the flask with glass wool can help. Avoid immediately placing it in an ice bath.[9]
Change Solvent System: The chosen solvent may be inappropriate. Consider a solvent pair, where the compound is soluble in one solvent (e.g., water or methanol) and insoluble in the other (e.g., diethyl ether or hexane). Dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then reheat to clarify and cool slowly.[10]
Q5: My recrystallized product is still impure. What should I do next?
A5: If a single recrystallization is insufficient, it suggests the impurities have similar solubility properties to your target compound.
Solutions:
Perform a Second Recrystallization: A second pass may be sufficient to achieve the desired purity.
Switch Purification Method: If impurities persist, a technique based on a different chemical principle is required. Acid-base extraction is an excellent choice for amino acids as it separates compounds based on their acidic/basic properties rather than just solubility.[7][11]
Consider Chromatography: For challenging separations, column chromatography over silica gel or, more effectively, ion-exchange resin, provides the highest resolving power.[12]
Q6: During my acid-base extraction, I formed an emulsion at the aqueous-organic interface that won't separate. How can I break it?
A6: Emulsions are common when shaking two immiscible liquids, especially if salts are present.
Solutions:
Time: Let the separatory funnel stand undisturbed for a longer period.
Gentle Swirling: Gently swirl the funnel instead of vigorously shaking it.
Add Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.
Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or glass wool can sometimes resolve the issue.
Q7: I can't see my compound on a UV-active TLC plate. How can I visualize it?
A7: 4-Amino-3,3-dimethylbutanoic acid lacks a strong chromophore, so it will not be visible under a standard 254 nm UV lamp.[3]
Solutions:
Ninhydrin Stain: This is the classic stain for primary and secondary amines. After developing the TLC plate, dip it in a ninhydrin solution and gently heat it with a heat gun. Amines will appear as purple or pink spots.[4]
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized. The plate will turn purple, and the spots corresponding to your compound will appear as yellow/white areas on the purple background.
Iodine Chamber: Placing the plate in a chamber with a few crystals of iodine will cause most organic compounds to appear as temporary brown spots.[4]
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the most effective purification techniques.
Protocol 1: Optimized Recrystallization from a Water/Isopropanol System
This protocol is effective for removing non-polar organic impurities and some inorganic salts. The principle relies on the high solubility of the amino acid in hot water and its low solubility upon addition of a less polar, miscible co-solvent.[9]
Rationale: Water is an excellent solvent for the zwitterionic form of the amino acid at high temperatures. Isopropanol is miscible with water but is a poorer solvent for the amino acid, thus inducing crystallization upon cooling.[13] Impurities that are highly soluble in the water/isopropanol mixture will remain in the mother liquor.
Step-by-Step Methodology:
Dissolution: In an Erlenmeyer flask, dissolve 10.0 g of crude 4-Amino-3,3-dimethylbutanoic acid in the minimum amount of boiling deionized water. Start with ~20-30 mL and add more in small portions only if necessary. Add a magnetic stir bar for gentle agitation.
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through fluted filter paper into a pre-warmed flask to remove them.
Induce Crystallization: While the aqueous solution is still hot, slowly add warm isopropanol dropwise with continuous stirring until the solution becomes persistently turbid (cloudy).
Clarification: Add a few drops of hot water back into the solution until it becomes clear again. This ensures the solution is perfectly saturated at that temperature.
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 1 hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals on the filter with a small amount of ice-cold 1:1 water/isopropanol mixture, followed by a wash with cold isopropanol to help with drying.
Drying: Dry the purified crystals under high vacuum to remove all residual solvent.
Protocol 2: High-Purity Acid-Base Extraction
This method is highly selective for isolating amino acids from neutral or basic/acidic impurities. It leverages the amphoteric nature of the molecule to move it between aqueous and organic phases.[7][11]
Rationale: By lowering the pH, the amino group is protonated (R-NH₃⁺), making the compound a salt that is soluble in the aqueous phase and insoluble in a non-polar organic solvent. Neutral impurities remain in the organic phase. After separation, the pH of the aqueous layer is raised to the isoelectric point, causing the neutral zwitterion to precipitate.
Step-by-Step Methodology:
Dissolution: Dissolve 10.0 g of the crude sample in ~100 mL of a suitable organic solvent like diethyl ether or ethyl acetate. If the sample is not fully soluble, proceed with it as a suspension. Transfer the mixture to a separatory funnel.
Acidic Extraction: Add ~50 mL of 1 M hydrochloric acid (HCl) to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently. Allow the layers to separate.
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. The target compound is now in this aqueous layer as its hydrochloride salt. The organic layer, containing neutral or basic impurities, can be discarded.
Re-extraction (Optional but Recommended): To ensure complete recovery, extract the organic layer a second time with another 25 mL of 1 M HCl. Combine this second aqueous extract with the first.
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) or ammonium hydroxide[14], dropwise with stirring while monitoring the pH. The zwitterionic amino acid will precipitate out as the pH approaches its isoelectric point (pI).
Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts, followed by a wash with a small amount of cold ethanol or acetone to aid in drying.
Drying: Dry the pure product under high vacuum.
Protocol 3: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of the final product. Specific conditions may need to be optimized.
Rationale: Reversed-phase HPLC separates compounds based on their polarity. Since many potential impurities will have different polarities than the target amino acid, this method can effectively resolve them for quantification. Derivatization is often used for sensitive UV detection of amino acids.[15][16]
Typical Conditions:
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: A linear gradient from 5% B to 95% B over 20 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV detection at 210 nm for non-derivatized samples, or at a specific wavelength if a derivatizing agent like OPA or FMOC is used.[15]
Sample Prep: Dissolve a small amount of the purified, dried solid (~1 mg/mL) in the mobile phase A. Filter through a 0.45 µm syringe filter before injection.
Part 4: Data & Workflow Visualizations
Table 1: Solvent Selection Guide for Recrystallization
Solvent
Polarity
Boiling Point (°C)
Suitability for 4-Amino-3,3-dimethylbutanoic acid
Rationale & Notes
Water
High
100
Good (often used with a co-solvent)
Excellent solvent when hot due to the compound's polar zwitterionic nature. High boiling point allows for a wide temperature range.[10]
Ethanol
Medium
78
Moderate
May have some solubility at room temperature, potentially reducing yield. Good as a washing solvent.
Isopropanol
Medium
82
Good (as a co-solvent/anti-solvent)
Lower polarity than water, effective at inducing precipitation when added to an aqueous solution.
Acetone
Medium
56
Poor (potential washing solvent)
Generally a poor solvent for zwitterionic amino acids. Can be used to wash the final product as it's volatile.
Ethyl Acetate
Low
77
Insoluble
Useful for washing crude material to remove non-polar impurities before purification.
Hexane/Heptane
Very Low
69 / 98
Insoluble
Can be used as an "anti-solvent" in a solvent pair system or for washing non-polar contaminants.[10]
Diagram 1: General Purification & Decision Workflow
Caption: Decision workflow for purifying 4-Amino-3,3-dimethylbutanoic acid.
Diagram 2: Acid-Base Extraction Workflow
Caption: Visual guide to the acid-base extraction purification process.
References
Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography. Retrieved February 15, 2026, from Google Cloud.[12]
Slideshare. (n.d.). Amino acid purification techniques. Retrieved February 15, 2026, from Slideshare.[17]
Diaion. (n.d.). Separation and Refining of Amino acids. Retrieved February 15, 2026, from Diaion.[14]
AltaBioscience. (n.d.). Method considerations for the analysis of amino acids. Retrieved February 15, 2026, from AltaBioscience.[6]
Frontiers in Marine Science. (2020). Liquid Chromatographic Isolation of Individual Amino Acids Extracted From Sediments for Radiocarbon Analysis. Retrieved February 15, 2026, from Frontiers.[18]
Google Patents. (n.d.). US4661606A - Extraction of amino acids from aqueous mixtures and quaternary ammonium salt intermediates produced therein. Retrieved February 15, 2026, from Google Patents.[19]
Wikipedia. (n.d.). Acid–base extraction. Retrieved February 15, 2026, from Wikipedia.[7]
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved February 15, 2026, from Chemistry LibreTexts.[11]
ResearchGate. (2023). Is it possible to extract amino acids from water using extraction? Retrieved February 15, 2026, from ResearchGate.[5]
ResearchGate. (2017). How can I purify my synthesised unnatural aliphatic amino acid? Retrieved February 15, 2026, from ResearchGate.[4]
University of Rochester. (n.d.). recrystallization.pdf. Retrieved February 15, 2026, from University of Rochester Chemistry Department.[8]
DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 15, 2026, from DigitalCommons@URI.[20][21]
Professor Dave Explains. (2020). Recrystallization. Retrieved February 15, 2026, from YouTube.[9]
ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). Retrieved February 15, 2026, from ResearchGate.[1]
University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved February 15, 2026, from University of Rochester Chemistry Department.[10]
MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved February 15, 2026, from MDPI.[3]
ResearchGate. (2022). (PDF) Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved February 15, 2026, from ResearchGate.[22]
Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved February 15, 2026, from Agilent Technologies.[15]
MilliporeSigma. (n.d.). Solvent Miscibility Table. Retrieved February 15, 2026, from MilliporeSigma.[13]
FUJIFILM Wako. (n.d.). Amino Acids Analysis. Retrieved February 15, 2026, from FUJIFILM Wako Pure Chemical Corporation.[16]
PubMed. (2020). Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities. Retrieved February 15, 2026, from PubMed.[2]
A Comparative Guide to the Potency of Gabapentin versus 4-Amino-3,3-dimethylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of Gabapentin, a widely used pharmaceutical, and 4-Amino-3,3-dimethylbutanoic acid, a structurally relat...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Gabapentin, a widely used pharmaceutical, and 4-Amino-3,3-dimethylbutanoic acid, a structurally related but pharmacologically uncharacterized compound. Given the extensive body of research on Gabapentin and the absence of published pharmacological data for 4-Amino-3,3-dimethylbutanoic acid, this document serves a dual purpose: it establishes Gabapentin as the benchmark for potency and mechanism, and outlines the requisite experimental framework to characterize a novel compound like 4-Amino-3,3-dimethylbutanoic acid.
Section 1: The Benchmark - Gabapentin
Gabapentin is an anticonvulsant and analgesic agent, structurally analogous to the neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its name and structure, Gabapentin does not exert its effects through direct interaction with GABA receptors or by significantly altering GABA metabolism at clinical doses.[1][2]
Mechanism of Action
The primary mechanism of action for Gabapentin is its high-affinity binding to the α2δ auxiliary subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction is central to its therapeutic effects. Gabapentin binds to two of the four known isoforms, α2δ-1 and α2δ-2, with no affinity for α2δ-3.[1][4][5] The binding to the α2δ-1 subunit is considered responsible for its primary pharmacological properties.[1]
This binding event disrupts the trafficking of VGCCs to the presynaptic terminal, leading to a reduction in calcium influx.[1] The ultimate consequence is a decrease in the release of excitatory neurotransmitters, most notably glutamate and substance P.[1][3] This modulation of neuronal hyperexcitability is the foundation of its efficacy in treating neuropathic pain and partial seizures.[1][3]
Caption: Mechanism of action for Gabapentin at the presynaptic terminal.
In Vitro Potency: Binding Affinity
The potency of Gabapentin is quantitatively defined by its binding affinity to the α2δ subunits, typically expressed as the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
This data demonstrates that Gabapentin binds with approximately 2.6-fold higher affinity to the α2δ-1 subunit compared to the α2δ-2 subunit, corroborating the central role of α2δ-1 in its mechanism.[4][7]
In Vivo Potency: Preclinical Efficacy
In animal models of neuropathic pain, Gabapentin consistently demonstrates efficacy in reversing pain-related behaviors such as mechanical allodynia and thermal hyperalgesia.[8][9] However, its in vivo potency is in the low micromolar range, a discrepancy attributed to competition from endogenous L-amino acids like L-leucine and L-isoleucine, which also bind to the α2δ subunit.[1]
Note: ED50 values can vary based on the specific experimental conditions and pain assessment methods used.
Section 2: The Investigational Compound - 4-Amino-3,3-dimethylbutanoic acid
4-Amino-3,3-dimethylbutanoic acid is a GABA analogue structurally distinct from Gabapentin due to the gem-dimethyl group at the 3-position. A comprehensive search of scientific literature and chemical databases reveals no published data on its pharmacological activity, binding affinity, or in vivo efficacy.[10][11][12] It is currently classified as a chemical intermediate for synthesis.[10]
Therefore, a direct comparison of its potency to Gabapentin is not possible. Instead, this guide outlines the necessary experimental workflows to characterize this compound and determine its potential as a gabapentinoid.
Section 3: Experimental Protocols for Characterization
To assess the potency of 4-Amino-3,3-dimethylbutanoic acid, a logical, stepwise experimental approach is required. The following protocols are standard in the field for characterizing novel gabapentinoid compounds.
Protocol 1: In Vitro Radioligand Binding Assay
This assay is the foundational step to determine if 4-Amino-3,3-dimethylbutanoic acid binds to the α2δ subunit and to quantify its affinity.
Objective: To determine the binding affinity (Ki) of 4-Amino-3,3-dimethylbutanoic acid for the α2δ-1 and α2δ-2 subunits by competitive displacement of a known radioligand (e.g., [³H]-Gabapentin).
Step-by-Step Methodology:
Membrane Preparation:
Culture HEK293 cells stably expressing human α2δ-1 or α2δ-2 subunits.
Harvest cells and homogenize in ice-cold Tris-HCl buffer.
Centrifuge the homogenate at low speed to remove nuclei and debris.
Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the cell membranes.
Resuspend the membrane pellet in a fresh buffer and determine the total protein concentration using a Bradford or BCA assay.
Binding Assay:
In a 96-well plate, add the following components in order:
Assay buffer (e.g., HEPES buffer).
A fixed concentration of [³H]-Gabapentin (typically at its Kd value).
Increasing concentrations of the test compound (4-Amino-3,3-dimethylbutanoic acid) or unlabeled Gabapentin (for the positive control curve).
A fixed amount of the prepared cell membranes (e.g., 10-20 µg of protein).
For non-specific binding determination, add a high concentration of unlabeled Gabapentin (e.g., 100 µM) to separate wells.
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
Separation and Detection:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioactivity.
Dry the filter mat and place it in a scintillation bag with a scintillation cocktail.
Quantify the radioactivity on the filters using a liquid scintillation counter.
Data Analysis:
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Plot the percentage of specific binding against the logarithm of the competitor concentration.
Fit the data to a one-site competition model using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: In Vivo Neuropathic Pain Model (Spinal Nerve Ligation)
Should 4-Amino-3,3-dimethylbutanoic acid demonstrate significant binding affinity for the α2δ subunit, the next step is to assess its efficacy in a relevant animal model of neuropathic pain.
Objective: To determine the anti-allodynic effect of 4-Amino-3,3-dimethylbutanoic acid in the rat Spinal Nerve Ligation (SNL) model.
Step-by-Step Methodology:
Surgical Procedure:
Anesthetize adult male Sprague-Dawley rats.
Make a small incision to expose the left L5 and L6 spinal nerves.
Carefully isolate the L5 and L6 nerves distal to the dorsal root ganglion.
Tightly ligate the nerves with a silk suture.
Close the incision in layers. Sham-operated animals undergo the same procedure without nerve ligation.
Allow animals to recover for 7-14 days, during which time they will develop mechanical allodynia.
Behavioral Testing (Mechanical Allodynia):
Place the animals in individual transparent boxes on an elevated mesh floor and allow them to acclimate for 15-20 minutes.
Use a series of calibrated von Frey filaments (with logarithmically incremental stiffness) to stimulate the plantar surface of the hind paw ipsilateral to the surgery.
Apply the filament until it just bends and hold for 3-5 seconds. A positive response is a sharp withdrawal of the paw.
Determine the 50% paw withdrawal threshold (PWT) using the up-down method.
Drug Administration and Efficacy Assessment:
After establishing a stable baseline of allodynia (a significant decrease in PWT compared to the contralateral paw and sham animals), randomize the animals into treatment groups.
Administer various doses of 4-Amino-3,3-dimethylbutanoic acid (e.g., via oral gavage or intraperitoneal injection), a positive control (Gabapentin, e.g., 30 mg/kg), and a vehicle control.
Measure the PWT at several time points post-administration (e.g., 30, 60, 90, 120 minutes) to establish a time-course of the effect.
Data Analysis:
Convert the PWT data to the percent of maximal possible effect (%MPE).
Analyze the data using a two-way ANOVA with repeated measures to determine significant effects of treatment, dose, and time.
If a dose-dependent effect is observed, calculate the ED50 value (the dose required to produce 50% of the maximal effect) using non-linear regression analysis.
Conclusion
While Gabapentin is a well-characterized compound with established nanomolar potency at the α2δ-1 subunit and proven efficacy in preclinical models, 4-Amino-3,3-dimethylbutanoic acid remains a pharmacological unknown. A direct potency comparison is currently impossible. However, by employing the standardized and robust experimental protocols detailed in this guide, researchers can systematically elucidate the binding affinity and in vivo efficacy of 4-Amino-3,3-dimethylbutanoic acid. The resulting data will enable a direct and quantitative comparison against the benchmark profile of Gabapentin, thereby determining its potential as a novel therapeutic agent for neuropathic pain or epilepsy.
References
Taylor, C. P. (2009). Mechanisms of action of gabapentin. Headache: The Journal of Head and Face Pain, 49(s3), S149-S159.
Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current opinion in pharmacology, 6(1), 108-113. [Link]
Wikipedia contributors. (2024). Gabapentin. Wikipedia, The Free Encyclopedia. [Link]
Patsnap. (2024). What is the mechanism of Gabapentin? Patsnap Synapse. [Link]
Simple Nursing. (2026). Gabapentin Mechanism Of Action Explained: A Comprehensive Guide For Nursing Students. Simple Nursing. [Link]
Marais, E., Klugbauer, N., & Hofmann, F. (2001). Calcium channel alpha2delta subunits-structure and Gabapentin binding. Molecular pharmacology, 59(5), 1243–1248. [Link]
Wang, M., Offord, J., & Oxender, D. L. (2001). Tissue-specific expression and gabapentin-binding properties of calcium channel alpha2delta subunit subtypes. Journal of membrane biology, 184(1), 35-43. [Link]
Gottrup, H., Juhl, G., Kristensen, A. D., Bach, F. W., Jensen, T. S., & Sindrup, S. H. (2010). The effects of gabapentin in human experimental pain models. European journal of pain, 14(7), 723-729. [Link]
Chen, S. R., & Pan, H. L. (2014). The α2δ-1-NMDA Receptor Complex Is Critically Involved in Neuropathic Pain Development and Gabapentin Therapeutic Actions. Neuron, 84(2), 370-384. [Link]
Thompson, S. J., & Gellman, S. H. (2013). Gabapentin-induced pharmacodynamic effects in the spinal nerve ligation model of neuropathic pain. Molecular pain, 9, 35. [Link]
Rahman, W., & Dickenson, A. H. (2022). Navigating Preclinical Models and Medications for Peripheral Neuropathy: A Review. Pharmaceuticals, 15(10), 1269. [Link]
ResearchGate. (n.d.). An overview of the effects of gabapentin on the neuropathic pain behaviours in animal models. ResearchGate. [Link]
Park, H. J., Lee, S., & Kim, J. H. (2012). (R)- and (S)-4-Amino-3-(trimethylsilyl)methylbutanoic acids ameliorate neuropathic pain without central nervous system-related side effects. Bioorganic & medicinal chemistry letters, 22(24), 7583-7586. [Link]
Ates, M., & Abraham, I. (2017). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. Journal of pain research, 10, 1851. [Link]
López-Gómez, C., Rivas, A., & Carballo, F. (2022). Manipulation of Amino Acid Levels with Artificial Diets Induces a Marked Anticancer Activity in Mice with Renal Cell Carcinoma. Cancers, 14(11), 2731. [Link]
A Senior Application Scientist's Guide to Validating the Purity of 4-Amino-3,3-dimethylbutanoic Acid: An LC-MS-Centric Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and nuanced biological research, the absolute purity of a molecule is not merely a quality metric; it is the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and nuanced biological research, the absolute purity of a molecule is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific outcomes. This is particularly true for non-proteinogenic amino acids like 4-Amino-3,3-dimethylbutanoic acid, a compound of interest for its potential applications as a drug intermediate and a structural component in peptidomimetics. Its efficacy and safety are intrinsically linked to its purity profile. This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of 4-Amino-3,3-dimethylbutanoic acid, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the scientific rationale behind the chosen strategies, offering a self-validating framework for your analytical endeavors.
The Analytical Challenge: A Small, Polar, Non-Chromophoric Molecule
4-Amino-3,3-dimethylbutanoic acid presents a trifecta of analytical hurdles. Its high polarity makes it challenging to retain on traditional reversed-phase liquid chromatography (RPLC) columns. The absence of a significant chromophore renders UV-based detection methods largely ineffective for impurity profiling at low levels. Furthermore, its relatively low molecular weight can complicate mass spectrometric analysis in complex matrices. These characteristics necessitate a highly sensitive and specific analytical approach, positioning LC-MS, particularly when coupled with advanced chromatographic techniques, as a primary candidate for robust purity validation.
Predicting the Impurity Profile: A Synthesis-Informed Approach
A crucial aspect of any purity validation is an understanding of the potential impurities that may arise during synthesis. A plausible and efficient synthetic route to 4-Amino-3,3-dimethylbutanoic acid involves the Hofmann rearrangement of 3,3-dimethylglutarimide. This reaction, which converts a primary amide to a primary amine with one less carbon atom, provides a clear roadmap for predicting potential process-related impurities.
dot
graph TD {
A[3,3-Dimethylglutaric Acid] --> B{Amidation};
B --> C[3,3-Dimethylglutarimide];
C --> D{Hofmann Rearrangement};
D --> E[4-Amino-3,3-dimethylbutanoic acid];
subgraph "Potential Impurities"
F[Unreacted 3,3-Dimethylglutaric Acid];
G[Unreacted 3,3-Dimethylglutarimide];
H[N-bromo-3,3-dimethylglutarimide];
I[Isocyanate Intermediate];
J[Urea byproducts];
end
A --> F;
C --> G;
D -- Side Reaction --> H;
D -- Intermediate --> I;
I -- Side Reaction --> J;
}
A diagram illustrating the predicted synthetic pathway and potential impurities.
Based on this synthetic pathway, the following impurities should be considered during method development and validation:
Starting Materials: Unreacted 3,3-dimethylglutaric acid and 3,3-dimethylglutarimide.
Intermediates: The N-bromo amide and the highly reactive isocyanate intermediate. While unlikely to be present in the final product in significant amounts, their potential presence should be considered.
Side-Products: Urea byproducts formed from the reaction of the isocyanate intermediate with any residual water or the amine product itself.
The Primary Workhorse: A Validated LC-MS Method for Purity Determination
Given the polar and non-chromophoric nature of 4-Amino-3,3-dimethylbutanoic acid and its potential impurities, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry is the recommended approach. HILIC provides enhanced retention for polar analytes, offering superior separation compared to traditional RPLC.
Experimental Protocol: HILIC-MS for Purity Validation
1. Sample Preparation:
Accurately weigh approximately 10 mg of the 4-Amino-3,3-dimethylbutanoic acid sample.
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 80:20 v/v), to a final concentration of 1 mg/mL.
Vortex to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. LC-MS Instrumentation and Parameters:
Parameter
Setting
Rationale
LC System
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
UHPLC systems offer higher resolution and faster analysis times.
Column
HILIC column (e.g., Amide, Zwitterionic)
Specifically designed for the retention and separation of polar compounds.
Mobile Phase A
10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Provides a source of protons for positive ion mode ESI and maintains a stable pH for consistent chromatography.
Mobile Phase B
Acetonitrile
The strong solvent in HILIC mode.
Gradient
95% B to 50% B over 15 minutes
A shallow gradient is crucial for resolving closely eluting polar impurities.
Flow Rate
0.3 mL/min
A typical flow rate for analytical HILIC columns.
Column Temp.
40 °C
Elevated temperature can improve peak shape and reduce viscosity.
Injection Vol.
5 µL
A small injection volume minimizes peak distortion.
MS Detector
High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Provides accurate mass measurements for confident impurity identification.
Ionization Mode
Positive Electrospray Ionization (ESI+)
The primary amine group is readily protonated.
Scan Range
m/z 50-500
Covers the expected mass range of the analyte and potential impurities.
3. Method Validation (in accordance with ICH Q2(R1) Guidelines): [1]
Specificity: Analyze a blank (diluent), a sample of 4-Amino-3,3-dimethylbutanoic acid, and a spiked sample containing known potential impurities to demonstrate that the method can unequivocally assess the analyte in the presence of its impurities.
Linearity: Prepare a series of standard solutions of 4-Amino-3,3-dimethylbutanoic acid at different concentrations (e.g., 0.1 - 10 µg/mL) and plot the peak area against concentration to establish the linear range of the method.
Accuracy: Determine the recovery of a known amount of analyte spiked into a placebo matrix.
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
dot
graph TD {
subgraph "LC-MS Workflow"
A[Sample Preparation] --> B[HILIC Separation];
B --> C[Electrospray Ionization];
C --> D[Mass Analysis (HRMS)];
D --> E[Data Processing & Purity Assessment];
end
}
A schematic of the LC-MS workflow for purity validation.
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS is a powerful tool, a comprehensive purity assessment often benefits from orthogonal techniques that rely on different physicochemical principles. Here, we compare LC-MS with Quantitative Nuclear Magnetic Resonance (qNMR) and Gas Chromatography-Mass Spectrometry (GC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR): The Absolute Quantifier
qNMR has emerged as a primary analytical method for the absolute quantification of organic molecules without the need for an identical reference standard for each component.[2][3][4] This makes it an exceptionally powerful tool for purity assessment.
Principle of Operation: The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a specific proton signal of the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.
Experimental Protocol: qNMR for Purity Assessment
Sample Preparation:
Accurately weigh the 4-Amino-3,3-dimethylbutanoic acid sample and a certified internal standard (e.g., maleic acid, dimethyl sulfone) into a vial.
Dissolve the mixture in a known volume of a deuterated solvent (e.g., D₂O, DMSO-d₆).
Transfer an aliquot to an NMR tube.
NMR Data Acquisition:
Acquire a proton (¹H) NMR spectrum using appropriate parameters for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
Data Processing and Purity Calculation:
Integrate the signals corresponding to the analyte and the internal standard.
Calculate the purity using the following equation:
Gas Chromatography-Mass Spectrometry (GC-MS): A Volatility-Dependent Alternative
GC-MS is a highly sensitive and specific technique, but its application to amino acids is contingent on their conversion to volatile derivatives.
Principle of Operation: The sample is derivatized to increase its volatility, then injected into the GC where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The separated components are then detected by a mass spectrometer.
Experimental Protocol: GC-MS with Derivatization
Derivatization:
React the 4-Amino-3,3-dimethylbutanoic acid sample with a derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, TBDMS) to convert the polar functional groups into more volatile silyl ethers and esters.
GC-MS Analysis:
Inject the derivatized sample into the GC-MS system.
Separate the components on a suitable capillary column (e.g., DB-5ms).
Detect the eluted compounds using the mass spectrometer in full scan mode.
Head-to-Head Comparison
Feature
LC-MS (HILIC)
qNMR
GC-MS (with Derivatization)
Principle
Chromatographic separation based on polarity, followed by mass detection.
Nuclear magnetic resonance signal intensity is proportional to molar concentration.
Chromatographic separation based on volatility, followed by mass detection.
Sensitivity
Very high (ng/mL to pg/mL).
Moderate (µg/mL to mg/mL).
High (pg/mL to ng/mL).
Specificity
High, especially with HRMS for accurate mass identification.
High, based on unique chemical shifts of protons.
High, based on characteristic fragmentation patterns.
Quantitation
Relative (requires reference standards for each impurity for accurate quantitation).
Absolute (provides direct purity value without needing impurity standards).
Relative (requires reference standards for each impurity).
Sample Prep.
Simple dissolution and filtration.
Simple dissolution with an internal standard.
Multi-step derivatization required.
Throughput
High.
Moderate.
Moderate.
Universality
Applicable to a wide range of polar and non-polar compounds.
Applicable to any molecule with NMR-active nuclei.
Limited to volatile or derivatizable compounds.
Structural Info.
Provides molecular weight and fragmentation data.
Provides detailed structural information.
Provides fragmentation patterns for structural elucidation.
dot
graph TD {
subgraph "Comparative Workflow"
A[4-Amino-3,3-dimethylbutanoic acid Sample] --> B[LC-MS Analysis];
A --> C[qNMR Analysis];
A --> D[GC-MS Analysis];
B --> E{Relative Purity & Impurity Profile};
C --> F{Absolute Purity};
D --> G{Impurity Profile of Volatiles};
E & F & G --> H[Comprehensive Purity Assessment];
end
}
A flowchart comparing the analytical workflows.
Conclusion and Recommendations
For the comprehensive purity validation of 4-Amino-3,3-dimethylbutanoic acid, a multi-faceted approach leveraging the strengths of orthogonal analytical techniques is paramount.
LC-MS (HILIC) stands out as the primary technique for impurity profiling due to its high sensitivity, specificity, and suitability for polar, non-chromophoric molecules. It is the ideal method for detecting and identifying unknown impurities.
qNMR serves as an indispensable orthogonal method for providing an accurate, absolute purity value. Its ability to quantify without the need for individual impurity standards makes it a powerful tool for validating the primary chromatographic method and for the certification of reference materials.
GC-MS can be a valuable supplementary technique, particularly if volatile impurities are suspected from the synthesis or if an alternative separation mechanism is desired. However, the requirement for derivatization adds complexity to the workflow.
In a regulated environment, a robust purity validation strategy for 4-Amino-3,3-dimethylbutanoic acid would involve the development and validation of a primary HILIC-MS method for impurity profiling and quantification relative to the main component. This would be complemented by qNMR analysis to provide an independent, absolute purity determination, thereby ensuring the highest level of confidence in the quality of this important molecule. This integrated approach not only satisfies regulatory expectations but also upholds the principles of sound scientific practice.
References
Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR).
Pauli, G. F., Chen, S.-N., & Simmler, C. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231.
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. European Journal of Pharmaceutical Sciences, 40(5), 325-332.
ResolveMass Laboratories Inc. (2025, December 29). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
Sigma-Aldrich. Development of amino acid derivatization reagents for liquid chromatography electrospray ionization mass spectrometric analysis and ionization efficiency measurements.
Higashi, T., & Ogawa, S. (2017). Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis. Journal of Pharmaceutical and Biomedical Analysis, 132, 199-215.
Kral, R., et al. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry, 415(1), 123-136.
Reading Scientific Services Ltd. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients.
Scilit. (2026, February 9). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups.
Wang, Y., et al. (2023).
The Nest Group, Inc. (n.d.). Direct Analysis of Amino Acids by HILIC–ESI-MS.
Kalli, A., et al. (2019).
Agilent Technologies. (2017, December 1). Methods for the Analysis of Underivatized Amino Acids by LC/MS.
Waters Corporation. (n.d.). Development and Optimization of a HILIC-MS Separation of 17 Free Amino Acids using an XBridge Premier BEH Amide Column.
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
A Technical Guide for Structural Validation and Purity Analysis
Executive Summary: The Structural Mandate
4-Amino-3,3-dimethylbutanoic acid (CAS: 89584-22-5), often referred to as 3,3-Dimethyl-GABA , represents a critical structural analogue in the development of gabapentinoid therapeutics. Unlike native GABA, the introduction of a gem-dimethyl group at the
-position introduces steric constraints that alter receptor binding affinities and metabolic stability.
For researchers, the IR spectrum serves as the primary "fingerprint" to validate two critical parameters:
Zwitterionic State: Confirmation of the inner salt structure (
) typical of solid-state amino acids.
Gem-Dimethyl Integrity: Verification of the specific 3,3-substitution pattern, distinguishing it from isomers like leucine or linear GABA.
This guide establishes the spectral benchmarks required to certify the identity and purity of 4-Amino-3,3-dimethylbutanoic acid.
Core Benchmarks: The Spectral Fingerprint
The IR spectrum of 4-Amino-3,3-dimethylbutanoic acid is defined by the interplay between its polar zwitterionic core and its hydrophobic gem-dimethyl backbone.
Phase 1: The Zwitterionic "Cloud" (3200 – 2100 cm⁻¹)
In its solid state, the molecule exists as a zwitterion. You should not observe the sharp N-H stretches typical of free amines (~3300-3500 cm⁻¹) or the standard O-H stretch of carboxylic acids.
Benchmark Feature: A broad, intense absorption band extending from 3200 cm⁻¹ down to 2100 cm⁻¹.
Assignment: N-H stretching vibrations of the charged ammonium group (
).
Diagnostic Value: High. If this region shows sharp, separated peaks >3300 cm⁻¹, your sample may be the HCl salt or a non-zwitterionic impurity.
Phase 2: The Carbonyl/Amine Fortress (1650 – 1500 cm⁻¹)
This region confirms the ionization state of the carboxylic acid.
Wavenumber (cm⁻¹)
Intensity
Assignment
Benchmark Criteria
1610 – 1560
Strong
Asymmetric Stretch
Must be distinct from the C=O stretch of free acid (~1700-1730).
1600 – 1500
Medium
Asymmetric Bending
Often appears as a shoulder or overlapping band on the carboxylate peak.
~1400
Medium
Symmetric Stretch
Confirms the carboxylate resonance; distinct from CH deformations.
Phase 3: The Gem-Dimethyl "Flag" (1385 – 1365 cm⁻¹)
This is the critical differentiator. While GABA shows general methylene deformations, the 3,3-dimethyl substitution creates a specific vibrational signature known as the "Gem-Dimethyl Doublet."
Benchmark Feature: A split peak (doublet) of nearly equal intensity.
Mechanism: In-phase and out-of-phase bending (scissoring) of the two methyl groups attached to the quaternary carbon.
Failure Mode: A single peak in this region suggests a loss of the gem-dimethyl structure (e.g., rearrangement) or insufficient resolution.
Comparative Matrix: 3,3-Dimethyl-GABA vs. Alternatives
The following table contrasts the target compound with its parent (GABA) and a key structural isomer (Gabapentin) to highlight diagnostic differences.
Feature
4-Amino-3,3-dimethylbutanoic acid
GABA (Native)
Gabapentin
Core Structure
Gem-dimethyl backbone
Linear backbone
Cyclohexyl ring
Fingerprint (1300-1400)
Distinct Doublet (1385/1365 cm⁻¹)
Single/Broad CH₂ wagging
Complex ring deformations
C-H Stretch (2800-3000)
Strong peaks (2960 cm⁻¹)
Dominant peaks
Strong Cyclohexyl
Carbonyl Region
(~1580 cm⁻¹)
(~1580 cm⁻¹)
(~1580 cm⁻¹)
Key Differentiator
Gem-Dimethyl Doublet
Lack of CH₃ bands
Cyclohexyl Ring Modes
Experimental Protocol: Validating Your Sample
To ensure your IR data is publication-grade, follow this self-validating protocol.
Method A: KBr Pellet (Gold Standard for Resolution)
Why: Potassium Bromide (KBr) is transparent in the fingerprint region and allows for better separation of the critical gem-dimethyl doublet compared to ATR.
Protocol:
Mix 1-2 mg of sample with ~200 mg of spectroscopic grade KBr.
Grind to a fine powder (particle size < 2 µm) to avoid Christiansen effect (scattering).
Press at 8-10 tons for 2 minutes under vacuum.
Validation: The pellet must be transparent. A cloudy pellet introduces baseline noise that obscures the NH3+ "cloud."
Method B: ATR (Attenuated Total Reflectance)[1]
Why: High throughput, no sample prep.
Caution: ATR penetrates less depth. The broad zwitterion bands may appear weaker relative to sharp fingerprint peaks.
Correction: Apply "ATR Correction" in your software to normalize peak intensities if comparing to literature transmission spectra.
Workflow Visualization
The following diagram outlines the decision logic for validating the compound based on IR data.
Caption: Logical workflow for structural validation using IR markers. Note the differentiation between Salt form (COOH) and Zwitterion (COO-).
Mechanistic Insight: The pH-Dependent Spectrum
Understanding the zwitterionic equilibrium is crucial for interpreting "impurities" which may actually be pH-dependent species.
Caption: Spectral shifts driven by protonation states. The target benchmark is the central Zwitterionic form.
References
Nandiyanto, A. B. D., et al. (2019).[3] "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science & Technology.[3] Link
Citation for general amino acid IR assignments and zwitterionic band positions.
Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry. Link
Authoritative source for the "Gem-Dimethyl Doublet" assignment at 1385/1365 cm⁻¹.[3]
Barth, A. (2007). "Infrared spectroscopy of proteins." Biochimica et Biophysica Acta (BBA). Link
Reference for the carboxylate asymmetric and symmetric stretching modes in biological molecules.
Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. Wiley.
Standard text validating the N-H stretching "cloud" in ammonium salts.
Proper Disposal of 4-Amino-3,3-dimethylbutanoic Acid: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3,3-dimethylbutanoic acid, a compound utilized by researchers, scientists, and drug development professionals. The follow...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for the proper disposal of 4-Amino-3,3-dimethylbutanoic acid, a compound utilized by researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this chemical in a laboratory setting, adhering to environmental regulations and best practices. This document is intended to supplement, not replace, your institution's specific safety protocols and the official Safety Data Sheet (SDS) provided by the manufacturer.
Hazard Assessment and Regulatory Context
A critical first step in determining the correct disposal pathway for any chemical is a thorough hazard assessment. For 4-Amino-3,3-dimethylbutanoic acid (CAS No. 89584-22-5), there is conflicting information regarding its classification, which necessitates a cautious approach.
The hydrochloride salt of this compound, 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS No. 89584-21-4), is classified under the Globally Harmonized System (GHS) as Harmful if swallowed and an irritant to the skin and eyes, potentially causing respiratory irritation.[1][2][3]
A Safety Data Sheet for a structurally similar compound, 4-Amino-2-hydroxy-3,3-dimethylbutanoic acid, also indicates that it causes skin and eye irritation and may cause respiratory irritation.[4]
Conversely, at least one supplier of the free acid form of 4-Amino-3,3-dimethylbutanoic acid has issued an SDS stating it is not a hazardous substance or mixture .
Expert Recommendation: Given the hazardous nature of the closely related hydrochloride salt and a structurally similar compound, it is prudent to handle 4-Amino-3,3-dimethylbutanoic acid with the same precautions as a hazardous substance until a definitive, universally accepted GHS classification for the free acid is established. This conservative approach ensures the highest level of safety for laboratory personnel and the environment.
All chemical waste disposal in the United States is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Laboratories are responsible for correctly identifying and segregating hazardous waste.[5]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling 4-Amino-3,3-dimethylbutanoic acid for disposal, ensure you are wearing the appropriate Personal Protective Equipment (PPE). The causality behind this requirement is to prevent accidental exposure through inhalation, skin contact, or eye contact, which could lead to irritation or other adverse health effects.
PPE Component
Specification
Rationale
Eye Protection
Safety glasses with side shields or goggles
Protects eyes from splashes of solutions or contact with solid particles.
Hand Protection
Nitrile or other chemically resistant gloves
Prevents skin contact and potential irritation.
Body Protection
Laboratory coat
Protects skin and clothing from contamination.
Respiratory Protection
Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust is generated.
Minimizes the risk of inhaling airborne particles.
Disposal Workflow
The proper disposal of 4-Amino-3,3-dimethylbutanoic acid depends on the quantity and form of the waste (solid, aqueous solution, or contaminated labware). The following workflow provides a step-by-step guide for each scenario.
Caption: Decision workflow for the proper disposal of 4-Amino-3,3-dimethylbutanoic acid waste.
Disposal of Solid 4-Amino-3,3-dimethylbutanoic Acid
Containerization: Place the solid waste in a clean, dry, and chemically compatible container with a secure lid. Do not use metal containers.
Labeling: Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste"
The full chemical name: "4-Amino-3,3-dimethylbutanoic acid"
The CAS number: "89584-22-5"
The approximate quantity of waste
The date of accumulation
The name of the principal investigator and laboratory contact information
Storage: Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.
Disposal of Aqueous Solutions Containing 4-Amino-3,3-dimethylbutanoic Acid
Neutralization (Consult Institutional Policy): As an amino acid, this compound is amphoteric, possessing both an amino group (basic) and a carboxylic acid group (acidic). Before considering drain disposal, which is generally not recommended for laboratory chemicals, consult your institution's specific policies. If permitted, small quantities of dilute solutions may be neutralized.
Acidic Solutions: Slowly add a dilute solution of a weak base (e.g., sodium bicarbonate) while stirring.
Basic Solutions: Slowly add a dilute solution of a weak acid (e.g., acetic acid) while stirring.
pH Verification: Monitor the pH with a calibrated pH meter or pH strips. The target pH should be between 6 and 8.
Containerization for Disposal: Whether neutralized or not (if neutralization is not permitted), collect the aqueous waste in a designated, leak-proof container.
Labeling: Label the container as "Hazardous Waste" with the full chemical name and approximate concentration.
Storage and Pickup: Store the container in a satellite accumulation area and arrange for EHS pickup.
Important Note: Never dispose of concentrated or untreated solutions of 4-Amino-3,3-dimethylbutanoic acid down the drain. While some amino acids are biodegradable, the environmental fate of this specific compound is not well-documented.[7][8]
Disposal of Contaminated Labware
Disposable Labware: Items such as gloves, pipette tips, and weighing paper that are contaminated with 4-Amino-3,3-dimethylbutanoic acid should be placed in a designated solid hazardous waste container.
Non-Disposable Labware (Glassware, etc.):
Decontamination: Rinse the labware with a suitable solvent (e.g., water, followed by ethanol or isopropanol).
Rinsate Collection: The first rinse should be collected and disposed of as liquid chemical waste.
Final Cleaning: After decontamination, the labware can be washed according to standard laboratory procedures.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate and Secure: Alert others in the area and restrict access to the spill.
Ventilate: Ensure the area is well-ventilated.
Contain: For a solid spill, carefully sweep the material to avoid creating dust. For a liquid spill, contain it with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collect: Carefully scoop the contained material into a designated hazardous waste container.
Decontaminate: Clean the spill area with a suitable solvent and collect all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's protocol.
Environmental Considerations and Waste Minimization
To minimize waste generation:
Purchase only the quantity of chemical needed for your experiments.
Maintain accurate inventory to avoid purchasing duplicates and to track expiration dates.
Consider in-lab treatment or neutralization of dilute waste streams if permitted by your institution's policies and supported by a thorough risk assessment.
By adhering to these procedures, researchers can ensure the safe and responsible disposal of 4-Amino-3,3-dimethylbutanoic acid, protecting themselves, their colleagues, and the environment.
References
Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
Park, J., Park, S., & Kim, M. (2014). Anaerobic degradation of amino acids generated from the hydrolysis of sewage sludge. Environmental Technology, 35(9), 1133–1139.
PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]
Gelest, Inc. (2015, November 13). 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE Safety Data Sheet. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid hydrochloride. Retrieved from [Link]